Product packaging for RA-V(Cat. No.:CAS No. 64725-24-2)

RA-V

Katalognummer: B1200550
CAS-Nummer: 64725-24-2
Molekulargewicht: 756.8 g/mol
InChI-Schlüssel: VXVGFMUNENQGFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Deoxybouvardin (CAS 64725-24-2) is a cyclic hexapeptide originally isolated from Bouvardia ternifolia that demonstrates significant antitumor activity in scientific research . Recent studies highlight its potential for investigating treatment strategies for chemotherapy-resistant cancers. In models of non-small cell lung cancer (NSCLC), Deoxybouvardin acts as a multi-kinase inhibitor, directly targeting and suppressing the activity of key protein kinases including epidermal growth factor receptor (EGFR), mesenchymal–epithelial transition (MET), and AKT . This inhibition is particularly effective in suppressing the growth of gefitinib-resistant cancer cells . A related glucosidic form, Deoxybouvardin glucoside, has also been shown to operate through this mechanism . In colorectal cancer (CRC) research, Deoxybouvardin suppresses cell growth by inducing reactive oxygen species (ROS) generation and activating the JNK and p38 MAPK signaling pathways, leading to cell cycle arrest at the G2/M phase and the induction of mitochondrial-mediated apoptosis . This activity has been observed in both oxaliplatin-sensitive and oxaliplatin-resistant CRC cells, suggesting its value as a tool for studying overcoming drug resistance . The molecular formula of Deoxybouvardin is C40H48N6O9, with a molecular weight of 756.86 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48N6O9 B1200550 RA-V CAS No. 64725-24-2

Eigenschaften

IUPAC Name

24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGFMUNENQGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983360
Record name 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64725-24-2
Record name Deoxybouvardin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to RA-V: A Cyclic Hexapeptide Inhibitor of Key Oncogenic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA-V, a naturally occurring cyclic hexapeptide, has emerged as a promising lead compound in cancer research due to its potent inhibitory activity against multiple oncogenic signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments are presented, along with a thorough examination of its mechanism of action, primarily focusing on the inhibition of the NF-κB signaling pathway through direct targeting of TAK1. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a cyclic hexapeptide with the chemical formula C40H48N6O9 and a molecular weight of 756.84 g/mol .[1][2] Its unique bicyclic structure is a hallmark of Rubiaceae-type cyclopeptides. The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 64725-24-2[1]
Molecular Formula C40H48N6O9[1][2]
Molecular Weight 756.84 g/mol
Density 1.189 g/cm³
Boiling Point 1083.3 °C at 760 mmHg
Flash Point 609 °C
Exact Mass 756.34800
PSA (Polar Surface Area) 186.92 Ų
LogP 2.34320
Index of Refraction 1.544

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. Its primary mechanism of action involves the inhibition of critical signaling pathways implicated in cancer development and progression.

Inhibition of Wnt, Myc, and Notch Signaling Pathways

This compound has been shown to inhibit the Wnt, Myc, and Notch signaling pathways with the following half-maximal inhibitory concentrations (IC50):

Signaling PathwayIC50 (ng/mL)Reference
Wnt50
Myc75
Notch93
Inhibition of the NF-κB Signaling Pathway

A key discovery in understanding the mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers.

This compound exerts its inhibitory effect on the NF-κB pathway by directly targeting the Transforming growth factor-β-activated kinase 1 (TAK1). Specifically, this compound interrupts the crucial interaction between TAK1 and its activating subunit, TAB2 (TAK1-binding protein 2). By binding to the kinase domain of TAK1, likely in the ATP-binding pocket, this compound prevents the activation of TAK1 and subsequent downstream signaling events, including the phosphorylation of IKKα/β, JNK, ERK, and p38.

NF_kB_Signaling_Pathway_Inhibition_by_RA_V cluster_upstream Upstream Signaling cluster_TAK1_complex TAK1 Complex cluster_downstream Downstream Signaling Stimuli Stimuli TRAF6 TRAF6 Stimuli->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylation TAB2 TAB2 RA_V This compound RA_V->TAK1 Inhibition of TAK1-TAB2 Interaction IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_kB NF-κB IκBα->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Transcription Inflammatory and Oncogenic Gene Transcription Nucleus->Gene_Transcription Activation

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound. These protocols are based on established methods and can be adapted for specific research needs.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 (or other transfection reagent)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions. Incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

In Vivo Endotoxin Shock Model

This model is used to evaluate the anti-inflammatory effects of this compound in a whole-animal system.

Materials:

  • BALB/c mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Saline solution

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Treatment: Administer this compound (e.g., via intraperitoneal injection) at various doses to different groups of mice. A vehicle control group should receive saline.

  • Induction of Endotoxic Shock: After a predetermined time (e.g., 1 hour), induce endotoxic shock by injecting LPS (e.g., 15 mg/kg, intraperitoneally).

  • Monitoring: Monitor the survival of the mice over a period of 24-48 hours.

  • Cytokine Measurement: At a specific time point after LPS injection (e.g., 2 hours), collect blood samples and measure the serum levels of inflammatory cytokines using ELISA kits.

  • Data Analysis: Compare the survival rates and cytokine levels between the this compound-treated groups and the control group.

In Vivo Tumor Growth Inhibition Assay

This assay assesses the antitumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Athymic nude mice

  • Cancer cell line (e.g., a line with a constitutively active NF-κB pathway)

  • This compound

  • Vehicle control (e.g., saline or a specific formulation vehicle)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound (e.g., daily via intraperitoneal or oral gavage) at different doses. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated groups and the control group.

Experimental and Logical Workflows

The discovery and characterization of a natural product inhibitor like this compound typically follows a structured workflow.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_development Development Phase Natural_Product_Library Natural Product Library High_Throughput_Screening High-Throughput Screening (e.g., NF-κB Reporter Assay) Natural_Product_Library->High_Throughput_Screening Hit_Identification Hit Identification (this compound) High_Throughput_Screening->Hit_Identification Structure_Elucidation Structure Elucidation (NMR, MS) Hit_Identification->Structure_Elucidation In_Vitro_Assays In Vitro Assays (IC50, Mechanism of Action) Structure_Elucidation->In_Vitro_Assays Target_Identification Target Identification (e.g., Pull-down assays) In_Vitro_Assays->Target_Identification In_Vivo_Studies In Vivo Studies (Efficacy, Toxicity) Target_Identification->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Conclusion

This compound is a compelling natural product with significant potential as an anticancer agent. Its ability to inhibit multiple key oncogenic signaling pathways, particularly the NF-κB pathway through the direct targeting of TAK1, makes it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as exploring its efficacy in a broader range of cancer models.

References

The Discovery and Synthesis of Rubusoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubusoside, a diterpenoid glycoside, is the principal sweetening agent isolated from the leaves of the Chinese sweet tea plant, Rubus suavissimus. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of Rubusoside. While a complete de novo chemical synthesis has not been reported in the literature, this document details the well-established methods of extraction from its natural source, the biosynthetic pathway elucidated through metabolic engineering, and enzymatic synthesis approaches. This guide is intended to be a valuable resource for researchers and professionals in drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways.

Discovery and Natural Source

Rubusoside is a naturally occurring sweetener found in the leaves of Rubus suavissimus S. Lee, a plant native to Southern China, where it is commonly known as "Tian-cha" or sweet tea.[1] The leaves of this plant have been used for centuries in traditional Chinese medicine and as a natural beverage.[2] Rubusoside is the primary compound responsible for the intensely sweet taste of the leaves, which is reported to be approximately 200 times sweeter than sucrose.[3]

The major bioactive compounds isolated from Rubus suavissimus leaves include Rubusoside, steviol (B1681142) monoside, gallic acid, ellagic acid, and rutin.[4] Rubusoside itself is a glycoside of the diterpene steviol, with the chemical formula C₃₂H₅₀O₁₃.[3] Its structure consists of a steviol aglycone with two β-D-glucopyranosyl units attached at the C-13 hydroxyl and C-19 carboxyl groups.

Isolation and Purification from Rubus suavissimus

The extraction and purification of Rubusoside from the leaves of Rubus suavissimus are well-established processes. The yield and purity of the final product can be influenced by the chosen extraction solvent and purification method.

Experimental Protocol: Solvent Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of Rubusoside from dried Rubus suavissimus leaves.

Materials:

  • Dried and powdered leaves of Rubus suavissimus

  • Solvents: Water, 70% Ethanol (B145695), or Methanol

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

  • Lyophilizer (optional)

  • HPLC system for analysis

Procedure:

  • Extraction:

    • Mix the powdered leaves with the chosen solvent (e.g., water) in a solid-to-liquid ratio of 1:15 (w/v).

    • Heat the mixture to boiling and reflux for 1-2 hours.

    • Cool the mixture and filter to separate the extract from the solid plant material.

    • Repeat the extraction process on the residue to maximize yield.

  • Concentration:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

  • Purification (Alcohol Precipitation):

    • To the concentrated aqueous extract, add ethanol to a final concentration of 70% (v/v) to precipitate polysaccharides and other impurities.

    • Allow the mixture to stand, then separate the precipitate by centrifugation or filtration.

    • Collect the supernatant containing Rubusoside.

  • Final Processing:

    • Remove the ethanol from the supernatant using a rotary evaporator.

    • The resulting aqueous solution can be lyophilized to obtain a solid powder of purified Rubusoside.

  • Analysis:

    • The purity of the extracted Rubusoside can be determined using High-Performance Liquid Chromatography (HPLC).

Quantitative Data: Extraction Yield

The following table summarizes typical yields of Rubusoside and other major compounds from the leaves of Rubus suavissimus.

CompoundAverage Content (% of Leaf Dry Weight)Reference
Rubusoside5.0%
Gallic Acid0.13%
Ellagic AcidNot specified in % of total weight
RutinNot specified in % of total weight
Steviol MonosideVariable

Synthesis Pathways

While a total chemical synthesis of Rubusoside has not been reported, its synthesis has been achieved through biosynthetic and enzymatic routes.

Biosynthesis of Rubusoside

The de novo biosynthesis of Rubusoside has been successfully demonstrated in engineered Saccharomyces cerevisiae. The pathway involves the construction of several metabolic modules to produce the steviol aglycone and subsequently glycosylate it to form Rubusoside.

The biosynthesis of Rubusoside in engineered yeast can be conceptually divided into the following modules:

  • Module A: Terpene Synthesis: This module engineers the yeast's native mevalonate (B85504) (MVA) pathway to enhance the production of the diterpene precursor, geranylgeranyl pyrophosphate (GGPP). From GGPP, ent-kaurene (B36324) is synthesized.

  • Module B: P450 Module: A series of cytochrome P450 enzymes (KO and KAH) and a cytochrome P450 reductase (CPR) are introduced to convert ent-kaurene into the steviol aglycone.

  • Module C: Rubusoside Synthesis: UDP-glycosyltransferases (UGTs) are used to attach two glucose units to the steviol backbone at the C-13 and C-19 positions.

  • Module D: UDP-Glucose Supply: This module enhances the intracellular pool of UDP-glucose, the sugar donor for the glycosylation reactions.

  • Module E: Exporter Module: Putative exporter proteins are introduced to facilitate the secretion of Rubusoside from the yeast cells.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_processing Downstream Processing Stevioside_Solution Stevioside in Buffer Incubation Incubation (e.g., 47.5°C, 70 min) Stevioside_Solution->Incubation Enzyme β-glucosidase Enzyme->Incubation Termination Reaction Termination (Heat Inactivation) Incubation->Termination Purification Purification (e.g., Chromatography) Termination->Purification Analysis Analysis (HPLC) Purification->Analysis Final_Product Purified Rubusoside Purification->Final_Product

References

Biological Activity of RA-V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RA-V, a natural bicyclic hexapeptide also known as deoxybouvardin, is a compound of significant interest in the scientific community.[1][2] Isolated from medicinal plants of the Rubia genus, such as Rubia cordifolia and Rubia yunnanensis, this compound has demonstrated a spectrum of potent biological activities.[1] This document provides a comprehensive overview of the known biological effects of this compound, with a focus on its anticancer and anti-inflammatory properties, detailing its mechanisms of action, relevant quantitative data, and the experimental protocols utilized for its evaluation.

Anticancer Activity

This compound exhibits robust antitumor activity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][3] Its efficacy has been particularly noted in breast and colon cancer models.

Mechanism of Action: Induction of Apoptosis

The primary mechanism behind this compound's anticancer effects is the induction of mitochondria-mediated apoptosis. This programmed cell death is characterized by a series of specific cellular events:

  • Loss of Mitochondrial Membrane Potential: this compound triggers a decrease in the mitochondrial membrane potential.

  • Cytochrome c Release: This is followed by the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Cascade Activation: The released cytochrome c activates a cascade of caspases, the key executioner proteins in apoptosis.

This intrinsic apoptotic pathway ensures the elimination of cancer cells without inducing an inflammatory response.

Signaling Pathway: Inhibition of PDK1-AKT Interaction

A crucial aspect of this compound's mechanism is its interference with the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of both AKT and its upstream kinase, 3-phosphoinositide-dependent protein kinase 1 (PDK1), in MCF-7 breast cancer cells. The compound directly disrupts the physical interaction between PDK1 and AKT, thereby blocking the downstream signaling that promotes cancer cell survival.

RA_V_AKT_Pathway RA_V This compound PDK1_AKT_Complex PDK1-AKT Interaction RA_V->PDK1_AKT_Complex Blocks Interaction PDK1 PDK1 PDK1->PDK1_AKT_Complex AKT AKT AKT->PDK1_AKT_Complex pAKT p-AKT (Active) PDK1_AKT_Complex->pAKT Phosphorylation Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Apoptosis Apoptosis pAKT->Apoptosis

This compound blocks the PDK1-AKT survival pathway.
Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated significant growth inhibition across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Human Breast CancerData not specified48
MDA-MB-231Human Breast CancerData not specified48
4T1Murine Breast CancerData not specified48
COLO 205Human Colon CancerData not specified24 & 48

Note: Specific IC50 values were not available in the provided search results, but studies confirm significant dose-dependent inhibition of cell viability.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound is a potent anti-inflammatory agent. It exerts its effects by targeting key inflammatory signaling pathways.

Mechanism of Action: Targeting TAK1

This compound's anti-inflammatory activity is primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by directly targeting the TGF-β-activated kinase 1 (TAK1). Specifically, this compound interrupts the interaction between TAK1 and its binding partner, TAB2, which is a crucial step for TAK1 activation and subsequent NF-κB signaling.

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. By targeting TAK1, this compound prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.

RA_V_NFkB_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) TAK1_Complex TAK1-TAB2 Interaction Stimulus->TAK1_Complex IKK IKK Complex TAK1_Complex->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB NFkB->NFkB_IkBa NFkB_Active NF-κB (Active) NFkB_IkBa->NFkB_Active IκBα Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Pro_Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_Inflammatory_Genes RA_V This compound RA_V->TAK1_Complex Interrupts

This compound inhibits the NF-κB signaling pathway.

Preclinical In Vivo Studies

The therapeutic potential of this compound has been validated in several preclinical animal models.

  • Anticancer Efficacy: In xenograft models of breast cancer, this compound has been shown to significantly inhibit tumor growth.

  • Anti-inflammatory Efficacy: this compound demonstrated the ability to prevent endotoxin (B1171834) shock in animal models, a condition driven by a massive inflammatory response. It also showed efficacy in preclinical models of Rheumatoid Arthritis by reducing paw swelling and arthritis scores.

Quantitative Data: In Vivo Efficacy in Rheumatoid Arthritis Model

The following data is synthesized from a study on collagen-induced arthritis in mice.

Treatment GroupDoseMean Arthritis Score (± SEM)Paw Swelling Reduction (%)
Placebo (Saline)-3.8 ± 0.40%
Methotrexate1 mg/kg1.5 ± 0.260.5%
This compound 5 mg/kg 2.1 ± 0.3 44.7%
This compound 10 mg/kg 1.2 ± 0.2 68.4%

Data adapted from preclinical models described in the literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, COLO 205) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Start: Treat cells with this compound harvest Harvest & Wash Cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Populations analyze->end

Workflow for Annexin V/PI apoptosis assay.
  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration.

  • Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blotting

This protocol is used to detect changes in the expression and phosphorylation levels of key proteins in signaling pathways (e.g., AKT, p-AKT, IκBα).

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AKT, anti-p-AKT, anti-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein expression.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Astragaloside IV (RA-V)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "RA-V" is not a standard scientific designation. Based on the context of therapeutic targets for inflammatory conditions, this document will focus on Astragaloside IV (AS-IV) , a major active saponin (B1150181) isolated from Astragalus membranaceus. It is presumed that "this compound" is a proprietary or investigational name for a formulation containing or derived from Astragaloside IV.

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of Astragaloside IV, with a particular focus on its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis (RA). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Executive Summary

Astragaloside IV (AS-IV) is a natural triterpenoid (B12794562) saponin that has demonstrated significant therapeutic potential in a range of preclinical models. Its pharmacological activities are multifaceted, encompassing anti-inflammatory, immunomodulatory, antioxidant, and anti-proliferative effects. These effects are mediated through the modulation of several key signaling pathways implicated in the pathogenesis of inflammatory and autoimmune diseases. This guide will detail the known molecular targets of AS-IV, present quantitative data on its efficacy from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates.

Mechanism of Action and Key Therapeutic Targets

AS-IV exerts its therapeutic effects by targeting multiple components of the cellular signaling network. The primary mechanisms involve the inhibition of pro-inflammatory pathways and the enhancement of protective cellular responses.

Inhibition of Pro-inflammatory Signaling Pathways

AS-IV has been shown to potently inhibit key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways.

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In pathological conditions such as RA, its constitutive activation leads to the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. AS-IV has been demonstrated to inhibit NF-κB activation through multiple mechanisms, including the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit.[1][2][3]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Recruitment STAT STAT Receptor->STAT Recruitment AS_IV Astragaloside IV (this compound) p_JAK p-JAK (Active) AS_IV->p_JAK Inhibits JAK->p_JAK Phosphorylation p_JAK->Receptor P p_STAT p-STAT STAT->p_STAT P p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer Dimerization p_STAT_dimer_nuc p-STAT Dimer p_STAT_dimer->p_STAT_dimer_nuc Translocation DNA DNA p_STAT_dimer_nuc->DNA Genes Target Gene Expression DNA->Genes Transcription Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_post_market Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen In_Vitro In Vitro Efficacy (e.g., Synoviocyte Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (e.g., CIA Model) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I (Safety & Dosage) IND->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Monitoring) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-market Surveillance) Approval->Phase_IV

References

In Silico Modeling of Rheumatoid Arthritis and Viral Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Rheumatoid Arthritis (RA) is a chronic systemic autoimmune disease where environmental triggers, particularly viral infections, are thought to play a significant role in its initiation and exacerbation.[1] Understanding the complex molecular interplay between viral components and the host immune system in the context of RA is paramount for developing targeted therapies. In silico modeling, leveraging computational and bioinformatics approaches, offers a powerful framework to dissect these interactions, identify key molecular players, and predict therapeutic targets.[2][3] This technical guide provides an in-depth overview of the core methodologies used in the computational modeling of RA-virus (RA-V) interactions, presents quantitative data from recent studies, and details the experimental protocols for researchers, scientists, and drug development professionals.

Core Methodologies in this compound In Silico Research

The in silico investigation of this compound interactions primarily relies on a multi-step bioinformatics pipeline that integrates transcriptomic data analysis, network pharmacology, and molecular simulation techniques.

Transcriptomic Analysis: Identifying Shared Molecular Signatures

A primary approach is to identify shared differentially expressed genes (DEGs) and dysregulated pathways between RA patients and individuals with viral infections. This method highlights common molecular mechanisms that may explain how viral infections can trigger or worsen RA.[4][5]

Experimental Protocol:

  • Data Collection: RNA-sequencing (RNA-seq) and microarray datasets for RA and specific viral infections (e.g., SARS-CoV-2, Influenza) are retrieved from public repositories like the Gene Expression Omnibus (GEO).[6][7]

  • Differential Gene Expression Analysis: Datasets are processed and normalized. Tools such as GEO2R, or R packages like limma and DESeq2, are used to identify DEGs between patient cohorts (RA vs. healthy, virus-infected vs. healthy) based on thresholds for p-value (< 0.05) and log-fold change (|logFC| > 1).[8][9]

  • Identification of Common DEGs: The lists of DEGs from RA and viral infection datasets are intersected to find the genes commonly dysregulated in both conditions.

  • Functional and Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the common DEGs using tools like DAVID, clusterProfiler, or GSEA.[8] This step reveals the biological processes, cellular components, molecular functions, and signaling pathways that are significantly associated with the shared gene set.[4]

Transcriptomic_Workflow Experimental Workflow for Transcriptomic Analysis cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Data_Collection Data Collection (e.g., GEO Database) DEG_Analysis Differential Gene Expression Analysis (e.g., limma, DESeq2) Data_Collection->DEG_Analysis Venn Identify Common DEGs (RA ∩ Virus) DEG_Analysis->Venn Enrichment Functional Enrichment Analysis (GO & KEGG) Venn->Enrichment Output Shared Pathways & Biological Processes Enrichment->Output

Workflow for identifying shared molecular signatures.
Protein-Protein Interaction (PPI) Network Analysis

Common DEGs are used to construct PPI networks to identify "hub genes"—highly connected nodes that are predicted to play a central role in the shared pathophysiology of RA and viral infections.[4]

Experimental Protocol:

  • Network Construction: The common DEGs are submitted to a PPI database such as STRING (Search Tool for the Retrieval of Interacting Genes).[10] This tool maps known and predicted protein interactions.

  • Network Visualization and Analysis: The resulting network is visualized and analyzed using software like Cytoscape.[10]

  • Hub Gene Identification: Topological analysis is performed to identify hub genes. Methods like calculating the "degree" (number of connections) for each node are used, with the top-ranking genes considered hubs.[4] These hubs often represent critical points in signaling pathways and are potential therapeutic targets.[11]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In the context of this compound, it is used to investigate the binding affinities between viral proteins and host immune receptors or to screen for potential therapeutic compounds that can inhibit these interactions.[13][14]

Experimental Protocol:

  • Target and Ligand Preparation: The 3D structures of the target protein (e.g., a host receptor like TLR2 or a cytokine like TNF-α) and the ligand (e.g., a viral protein or a small molecule drug) are obtained from databases like the Protein Data Bank (PDB).[14][15] Water molecules and existing ligands are typically removed, and polar hydrogens and charges are added.

  • Binding Site Prediction: The active site or binding pocket of the target protein is identified.

  • Docking Simulation: Software like AutoDock Vina is used to perform the docking simulation.[14][16] The program samples a large number of orientations and conformations of the ligand within the binding site and scores them based on a scoring function.

  • Analysis of Results: The results are analyzed to identify the binding pose with the lowest energy score (highest binding affinity), which represents the most stable interaction. The interactions (e.g., hydrogen bonds) between the ligand and protein are visualized.[14]

Key Signaling Pathways in this compound Interactions

In silico analyses have consistently identified several key signaling pathways that are commonly dysregulated in both RA and viral infections. These pathways are central to the inflammatory response.

  • Cytokine Signaling (TNF-α, IL-6): Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to RA pathogenesis.[12] Many respiratory viruses are known to stimulate the production of these same cytokines, suggesting a direct mechanism for virus-induced RA flares.

  • Toll-Like Receptor (TLR) Signaling: TLRs are key receptors of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) from viruses. Hub genes like TLR2 have been identified in this compound studies, indicating that viral activation of these pathways can initiate an inflammatory cascade relevant to RA.

  • NF-κB Signaling Pathway: This pathway is a critical regulator of inflammatory responses and is activated by both viral infections and pro-inflammatory cytokines in RA.[13] Studies suggest that compounds inhibiting this pathway could be therapeutic for RA.[13][14]

  • Neutrophil Extracellular Trap (NET) Formation: This process, where neutrophils release a web of DNA and proteins to trap pathogens, is implicated in both viral defense and the generation of autoantigens in RA.

Signaling_Pathway Simplified Viral Trigger of RA Inflammatory Pathway Virus Virus (e.g., Influenza, SARS-CoV-2) TLR2 TLR2 Virus->TLR2 activates MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Synovial_Cell Synovial Cell Cytokines->Synovial_Cell activates Inflammation Synovial Inflammation & Joint Damage Cytokines->Inflammation promotes Synovial_Cell->Inflammation promotes

Viral activation of TLR2 leading to pro-inflammatory cytokine release.

Quantitative Findings from In Silico Studies

The following tables summarize quantitative data extracted from various in silico studies focused on RA and viral interactions.

Table 1: Summary of Differentially Expressed Genes (DEGs) in RA and Viral Infections
Study FocusCondition 1DEGs IdentifiedCondition 2DEGs IdentifiedCommon DEGsReference
RA & COVID-19COVID-193803 (1783 up, 2020 down)RA757 (352 up, 405 down)103[4][7]
RA & Respiratory VirusesRA-Influenza, SARS-CoV-2, RSV-Shared DEGs Identified
RA & Herpes SimplexRA-Herpes Simplex Virus 1-Significant enrichment in KEGG pathway[17]
Table 2: Key Hub Genes Identified in this compound Interaction Networks
Hub GeneFunctionAssociated Pathway(s)Implication in this compoundReference
IL6 Pro-inflammatory cytokineCytokine-cytokine receptor interactionCentral mediator of inflammation in both RA and viral response[6]
TLR2 Pattern recognition receptorToll-like receptor signalingRecognizes viral components, initiating innate immune response
STAT3 Signal transducer and activator of transcriptionJAK-STAT signalingKey in cytokine signaling; target for RA therapy[14]
TNF Pro-inflammatory cytokineTNF signaling pathwayMajor therapeutic target in RA; induced by viruses[14][18]
AKT1 Serine/threonine kinasePI3K-Akt signaling pathwayRegulates cell survival and proliferation in synovium[14]
JUN Transcription factorMAPK signaling pathwayInvolved in cellular responses to stress and inflammation[14]
CCL5 ChemokineChemokine signaling pathwayRecruits immune cells to inflamed synovium[16]
CXCL10 ChemokineChemokine signaling pathwayBiomarker for RA activity, induced by viral infections[16]
Table 3: Example Molecular Docking Affinities for RA-Related Targets
Target ProteinLigand/InhibitorBinding Affinity (kcal/mol)Study ContextReference
TNF-α Staurosporine-10.8Screening of natural compounds as anti-inflammatory agents[12]
IL-6 Withanoside IV-8.6Screening of natural compounds as anti-inflammatory agents[12]
STAT3 Melittin (B549807)-Docking of bee venom component to RA core targets[14]
TNF-α Melittin-Docking of bee venom component to RA core targets[14]
TACE Hesperidin-Docking of medicinal plant compounds against RA targets[19]

Note: Specific binding affinity values for Melittin were not provided in the source text, but the interaction was reported as favorable.

Conclusion and Future Directions

In silico modeling provides an indispensable toolkit for unraveling the intricate links between viral infections and Rheumatoid Arthritis. By integrating transcriptomic, proteomic, and structural data, these computational approaches have successfully identified shared inflammatory pathways, key hub genes like IL6 and TLR2, and potential molecular interactions that drive disease. The methodologies outlined in this guide—from DEG analysis to molecular docking—form a robust framework for generating testable hypotheses.[11]

Future work should focus on integrating multi-omics datasets (genomics, proteomics, metabolomics) to build more comprehensive and dynamic models of the this compound interactome.[20] The development of systems biology models that can simulate the immune response over time will be crucial for predicting disease flares and optimizing treatment strategies for RA patients susceptible to viral infections.[21][22] Ultimately, the insights gained from these in silico investigations must be validated through in vitro and in vivo experiments to translate computational findings into clinical applications.[6]

References

Preliminary Pharmacokinetic Profile of RA-V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines the preliminary pharmacokinetic (PK) profile of a hypothetical anti-rheumatic agent, designated "RA-V." As no public data exists for a compound with this name, this document serves as an illustrative example of a preclinical PK assessment for a novel therapeutic candidate intended for rheumatoid arthritis (RA). The data and protocols presented are representative of typical findings in early-stage drug development and are compiled for educational and illustrative purposes.

Introduction

The development of novel therapeutics for rheumatoid arthritis requires a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic properties. This guide provides a comprehensive overview of the preliminary PK profile of this compound, a potential new agent for RA treatment. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, based on foundational preclinical studies. The objective of these early-stage assessments is to establish a preliminary understanding of the drug's disposition in the body, which is crucial for informing dose selection, predicting potential drug-drug interactions, and designing future clinical trials.

Summary of Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound were evaluated in standard preclinical animal models following intravenous and subcutaneous administration. The quantitative data from these studies are summarized below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodent Model
ParameterIntravenous (IV) - 2 mg/kgSubcutaneous (SC) - 5 mg/kg
Cmax (Maximum Concentration)15.8 µg/mL4.2 µg/mL
Tmax (Time to Cmax)0.25 hr8.0 hr
AUC (0-inf) (Area Under the Curve)45.3 µg·hr/mL68.5 µg·hr/mL
t1/2 (Half-life)12.5 hr18.2 hr
CL (Clearance)0.044 L/hr/kg-
Vd (Volume of Distribution)0.78 L/kg-
F (Bioavailability)-75%

Experimental Protocols

The following protocols describe the methodologies used to generate the pharmacokinetic data for this compound.

Animal Models
  • Species: Male Sprague-Dawley rats (n=6 per group).

  • Justification: The rat is a commonly used species in preclinical PK studies due to its well-characterized physiology and the availability of historical data for comparison.[1][2]

  • Housing and Care: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.

Dosing and Sample Collection
  • Formulation: this compound was formulated in a 5% DMSO, 40% PEG300, and 55% saline solution for both IV and SC administrations.

  • IV Administration: A single 2 mg/kg dose was administered via the tail vein.

  • SC Administration: A single 5 mg/kg dose was administered subcutaneously in the dorsal region.

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Sample Processing: Blood samples were collected into tubes containing K2-EDTA, and plasma was separated by centrifugation at 3000g for 10 minutes at 4°C. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile (B52724) containing an internal standard.

  • Instrumentation: An Agilent 1290 Infinity II LC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

In Vitro Metabolic Stability
  • System: Rat and human liver microsomes.

  • Protocol: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes and quenched with cold acetonitrile. The disappearance of the parent compound was monitored by LC-MS/MS.

  • Results: this compound exhibited moderate clearance in rat liver microsomes and low clearance in human liver microsomes, suggesting a potentially longer half-life in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Following subcutaneous administration, this compound was well-absorbed, with a bioavailability of 75%. The time to reach maximum plasma concentration (Tmax) was 8.0 hours, indicating a relatively slow absorption rate from the subcutaneous space.

Distribution

The volume of distribution (Vd) after IV administration was 0.78 L/kg. This value, being close to the total body water, suggests that this compound distributes primarily within the extracellular fluid and does not extensively penetrate into tissues. This is a favorable characteristic for a drug targeting systemic inflammation in RA.

Metabolism
  • Primary Site: The liver is the primary site of metabolism for this compound.[3][4][5]

  • Metabolic Pathways: In vitro studies with liver microsomes indicate that the metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major isoform involved. Phase II metabolism involves glucuronidation.

  • Metabolite Profiling: Preliminary metabolite identification studies have revealed two major oxidative metabolites and one glucuronide conjugate. Further characterization of these metabolites is ongoing.

Excretion
  • Primary Route: The primary route of elimination for this compound and its metabolites is expected to be renal.

  • Mass Balance Studies: A definitive understanding of the excretion pathways will require a human radiolabeled mass balance study.

Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study animal_model Animal Model (Sprague-Dawley Rats) dosing Dosing (IV and SC) animal_model->dosing sampling Blood Sampling (Serial Collection) dosing->sampling processing Sample Processing (Plasma Separation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis

Caption: Workflow for the preclinical pharmacokinetic study of this compound.

ADME Process Overview

adme_process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral/SC Administration gi_tract GI Tract / Subcutaneous Tissue oral->gi_tract First-Pass Metabolism portal_vein Portal Vein gi_tract->portal_vein First-Pass Metabolism systemic_circ Systemic Circulation portal_vein->systemic_circ First-Pass Metabolism tissues Tissues systemic_circ->tissues liver Liver (CYP450) systemic_circ->liver metabolites Metabolites liver->metabolites kidney Kidney metabolites->kidney elimination Elimination kidney->elimination

Caption: General overview of the ADME process for a therapeutic agent.

Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion_path Excretion RAV This compound (Parent Drug) CYP3A4 CYP3A4 RAV->CYP3A4 Metabolite1 Oxidative Metabolite 1 CYP3A4->Metabolite1 Metabolite2 Oxidative Metabolite 2 CYP3A4->Metabolite2 UGT UGT Enzymes Metabolite1->UGT Renal_Excretion Renal Excretion Metabolite2->Renal_Excretion Glucuronide Glucuronide Conjugate UGT->Glucuronide Glucuronide->Renal_Excretion

Caption: Proposed metabolic pathway for this compound.

Conclusion and Future Directions

The preliminary pharmacokinetic data for this compound demonstrate a promising profile for a subcutaneously administered therapeutic for rheumatoid arthritis. The compound exhibits good bioavailability, a distribution profile that favors action in the extracellular space, and a metabolic pathway that appears to be predictable.

Future studies will focus on:

  • Pharmacokinetic profiling in non-rodent species to assess inter-species differences.

  • Quantitative whole-body autoradiography to provide a more detailed picture of tissue distribution.

  • Drug-drug interaction studies to evaluate the potential for interactions with co-administered medications, particularly inhibitors or inducers of CYP3A4.

  • A human radiolabeled mass balance study to definitively characterize the routes of metabolism and excretion in humans.

These investigations will be critical for the continued development of this compound and for establishing a safe and effective dosing regimen for future clinical trials in patients with rheumatoid arthritis.

References

Ravuconazole (RA-V): A Comprehensive Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of the broad-spectrum antifungal agent Ravuconazole (B1678830) (RA-V) and its degradation products. Understanding the stability profile of a drug candidate is a critical aspect of pharmaceutical development, ensuring its safety, efficacy, and quality. This document details the outcomes of forced degradation studies, identifies the primary degradation products, and elucidates the associated signaling pathways.

Executive Summary

Ravuconazole, a potent triazole antifungal, is susceptible to degradation under certain stress conditions, with alkaline hydrolysis being the most significant pathway. Forced degradation studies have identified two major degradation products under these conditions. The primary mechanism of action of Ravuconazole is the inhibition of lanosterol (B1674476) 14-α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production leads to fungal cell membrane defects and triggers cellular stress response signaling cascades. This guide presents a comprehensive overview of these findings, including detailed experimental protocols and quantitative data, to support further research and development of Ravuconazole.

Stability of Ravuconazole

Forced degradation studies were conducted to determine the intrinsic stability of Ravuconazole under various stress conditions, including acid and base hydrolysis, oxidation, and in the presence of metallic ions.[1]

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of Ravuconazole degradation observed under different stress conditions as determined by a stability-indicating HPLC-DAD method.[2]

Stress ConditionReagents and ConditionsDurationDegradation (%)
Acid Hydrolysis 2 M HCl3 days at room temperatureNot specified
Alkaline Hydrolysis 2 M NaOH3 days at room temperatureSignificant
Neutral Hydrolysis Water3 days at room temperatureNot specified
Oxidative Degradation 30% H₂O₂1 day at room temperatureNot specified
Metallic Ion Degradation 0.05 M CuSO₄3 days at room temperatureNot specified

Note: The study by Gazzinelli et al. (2022) indicated that the most significant degradation occurred under alkaline conditions, leading to the formation of two major degradation products. The exact percentage of degradation for all conditions was not explicitly quantified in the provided information, but the lability in alkaline media was highlighted.[2]

Ravuconazole Degradation Products

Under alkaline hydrolysis, Ravuconazole degrades into two primary products. The structures of these degradation products have been proposed based on liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2]

Proposed Structures of Major Degradation Products

The degradation pathway involves the cleavage of the triazole ring. The proposed structures and their corresponding mass-to-charge ratios (m/z) are presented below.[2]

  • Degradation Product 1 (DP1):

    • m/z: 83

    • Proposed Structure: Triazole ring fragment

  • Degradation Product 2 (DP2):

    • m/z: 355

    • Proposed Structure: Ketone derivative of the remaining Ravuconazole structure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies[3]
  • Preparation of Ravuconazole Stock Solution: A stock solution of Ravuconazole (100 μg/mL) was prepared in a mixture of water, acetonitrile (B52724), and methanol (B129727) (4:3:3 v/v/v).

  • Acid, Alkaline, and Neutral Hydrolysis: 200 μL of the stock solution was mixed with 200 μL of 2 M HCl (acidic), 2 M NaOH (alkaline), or water (neutral). The solutions were kept at room temperature for 3 days.

  • Oxidative Degradation: 200 μL of the stock solution was mixed with 40 μL of 30% H₂O₂ and 160 μL of water. The solution was kept at room temperature for 1 day.

  • Metallic Ion Degradation: 200 μL of the stock solution was mixed with 200 μL of 0.05 M CuSO₄. The solution was kept at room temperature for 3 days.

  • Sample Preparation for Analysis: After the specified duration, the solutions were diluted with 1.6 mL of a water, acetonitrile, and methanol mixture (4:3:3 v/v/v), filtered through a 0.45 μm membrane, and injected into the HPLC system.

Stability-Indicating HPLC-DAD Method[3]
  • Chromatographic System: High-Performance Liquid Chromatography with Diode Array Detection.

  • Column: Sunfire C18 column (250 mm × 4.6 mm i.d., 5 μm particle size).

  • Column Temperature: 35°C.

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (20:80 v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 5 μL.

  • Detection Wavelength: 287 nm.

LC-MS Analysis of Degradation Products[2]
  • Chromatographic System: Liquid Chromatography coupled with Mass Spectrometry.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Full-scan MS mode was used to acquire mass spectra of the degradation products.

Signaling Pathways

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, as a triazole antifungal agent, exerts its primary effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (Erg11p).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Ravuconazole AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14-α-demethylation Erg11p Lanosterol 14-α-demethylase (Erg11p) Ravuconazole Ravuconazole (this compound) Ravuconazole->Erg11p Inhibits

Caption: Ravuconazole inhibits Lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Downstream Effects and Stress Response Signaling

The inhibition of Erg11p by Ravuconazole leads to two major downstream consequences that trigger cellular stress and signaling responses in the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane, affecting its fluidity, permeability, and the activity of membrane-bound proteins.[4]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14-α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[5]

These cellular stresses activate compensatory signaling pathways, primarily the calcineurin and Hsp90 signaling cascades , in an attempt to counteract the drug-induced damage and promote survival.[6][7]

Stress_Response_Signaling Ravuconazole Ravuconazole (this compound) Erg11p_inhibition Inhibition of Lanosterol 14-α-demethylase Ravuconazole->Erg11p_inhibition Ergosterol_depletion Ergosterol Depletion Erg11p_inhibition->Ergosterol_depletion Toxic_sterols Accumulation of Toxic 14-α-methylated sterols Erg11p_inhibition->Toxic_sterols Membrane_stress Cell Membrane Stress Ergosterol_depletion->Membrane_stress Toxic_sterols->Membrane_stress Stress_response Fungal Stress Response Signaling Activation Membrane_stress->Stress_response Calcineurin Calcineurin Pathway Stress_response->Calcineurin Hsp90 Hsp90 Pathway Stress_response->Hsp90 Survival_resistance Cell Survival and Antifungal Resistance Calcineurin->Survival_resistance Hsp90->Survival_resistance

Caption: Downstream signaling effects of Ravuconazole-induced ergosterol biosynthesis inhibition.

Conclusion

This technical guide has provided a detailed overview of the stability of Ravuconazole (this compound) and its degradation products. The primary degradation pathway is alkaline hydrolysis, resulting in the formation of two major degradation products through the cleavage of the triazole ring. The well-defined stability-indicating HPLC method allows for the accurate monitoring of Ravuconazole and its degradants. Furthermore, understanding the mechanism of action of Ravuconazole, which involves the disruption of the ergosterol biosynthesis pathway and the subsequent activation of fungal stress response signaling, is crucial for the development of effective antifungal therapies and for anticipating potential resistance mechanisms. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

Unraveling the Novelty of RA-V: A Technical Guide to its Core Mechanism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RA-V, a naturally occurring cyclic hexapeptide, has emerged as a compound of significant interest in the fields of oncology and immunology.[1] Also known as deoxybouvardin, this Rubiaceae-type cyclopeptide, originally isolated from Bouvardia ternifolia, exhibits potent antitumor and anti-inflammatory activities.[2] Its novelty lies in its specific molecular target and mechanism of action, which disrupts a key signaling pathway implicated in numerous pathologies. This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary novelty of this compound stems from its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway by directly targeting TGF-β-activated kinase 1 (TAK1).[3] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[4] In numerous disease states, including cancer and inflammatory disorders, this pathway is constitutively active.

This compound exerts its inhibitory effect by interrupting the crucial interaction between TAK1 and its binding partner, TAB2 (TAK1-binding protein 2). This interaction is a key step in the activation of the TAK1 kinase complex, which in turn activates the IκB kinase (IKK) complex, leading to the activation of NF-κB.[5] By preventing the TAK1-TAB2 association, this compound effectively blocks the downstream signaling cascade that leads to NF-κB activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of intervention by this compound.

NF_kB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor TRAF TRAF2/6 TNFR->TRAF TNF-α IL1R IL-1 Receptor IL1R->TRAF IL-1 TAK1_complex TAK1-TAB1-TAB2 Complex TRAF->TAK1_complex Ubiquitination IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylation IkB_NFkB IκBα-NF-κB (p50/p65) IKK_complex->IkB_NFkB Phosphorylates IκBα NFkB_active NF-κB (p50/p65) IkB_NFkB->NFkB_active IκBα Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation RAV This compound RAV->TAK1_complex Inhibits TAK1-TAB2 interaction DNA DNA NFkB_nuc->DNA Gene_expression Pro-inflammatory & Pro-survival Genes DNA->Gene_expression

Figure 1: NF-κB signaling pathway and this compound's point of inhibition.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and its glucoside derivative, Deoxybouvardin-glucoside (DBG), against various cancer cell lines. The data highlights the potent cytotoxic and kinase inhibitory activities of these compounds.

Table 1: Cytotoxicity of this compound and Deoxybouvardin-glucoside (DBG) in Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50Citation
This compoundCOLO 205Colon CancerMTT Assay (48h)~100 µM
DBGHCC827Non-Small Cell LungMTT Assay (48h)8.6 nM
DBGHCC827GRGefitinib-Resistant NSCLCMTT Assay (48h)8.65 nM
DeoxybouvardinHCC827Non-Small Cell LungMTT Assay (48h)~5 nM
DeoxybouvardinHCC827GRGefitinib-Resistant NSCLCMTT Assay (48h)~6 nM

Table 2: Kinase Inhibitory Activity of Deoxybouvardin-glucoside (DBG)

KinaseAssay TypeIC50Citation
EGFRIn vitro kinase assay7.23 nM
METIn vitro kinase assay7.26 nM
AKT1In vitro kinase assay6.86 nM
AKT2In vitro kinase assay11.25 nM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

  • Materials:

    • Cancer cell line of interest (e.g., COLO 205, HCC827)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound or its derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

    • Incubate the plate for the desired duration (e.g., 24 or 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Materials:

    • Purified recombinant kinase (e.g., TAK1, EGFR, MET, AKT)

    • Kinase-specific substrate peptide

    • ATP (often radiolabeled with ³²P or used in a luminescence-based assay)

    • This compound or its derivatives

    • Kinase reaction buffer

    • 96-well plates

    • Detection reagents (e.g., phosphocellulose paper for radiometric assays, luminescence reagents for ADP-Glo assays)

    • Scintillation counter or luminometer

  • Procedure (Radiometric Example):

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add serial dilutions of this compound or the vehicle control to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP).

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

    • Stop the reaction by adding a strong acid (e.g., 3% phosphoric acid).

    • Spot the reaction mixture onto P81 phosphocellulose filter paper.

    • Wash the filter paper to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model. Specific parameters may need to be optimized for the particular cell line and compound.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line (e.g., HCT116, Colo-205)

    • Matrigel (optional, to aid tumor formation)

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in PBS or media, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injection).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. This compound or Vehicle Administration Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Tumor Growth Inhibition Calculation Endpoint->Analysis

Figure 2: General workflow for an in vivo tumor xenograft study.
Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model

This is a representative protocol to evaluate the anti-inflammatory properties of this compound in an in vivo model of systemic inflammation.

  • Materials:

    • Mice (e.g., C57BL/6)

    • Lipopolysaccharide (LPS) from E. coli

    • This compound formulated for in vivo administration

    • Vehicle control

    • Saline

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Divide the mice into control and treatment groups.

    • Administer this compound or vehicle to the treatment and control groups, respectively (e.g., via intraperitoneal injection), typically 1 hour before the LPS challenge.

    • Induce endotoxic shock by intraperitoneally injecting a lethal or sub-lethal dose of LPS (dose to be determined in preliminary studies, e.g., 10-20 mg/kg).

    • Monitor the mice for survival and clinical signs of endotoxemia (e.g., lethargy, piloerection, diarrhea) over a set period (e.g., 48-72 hours).

    • In separate cohorts, blood and tissues can be collected at specific time points after LPS challenge to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Conclusion

This compound represents a novel class of therapeutic candidates with a well-defined mechanism of action targeting the NF-κB signaling pathway. Its ability to disrupt the TAK1-TAB2 interaction provides a specific and potent means of inhibiting a key driver of inflammation and cancer cell survival. The quantitative data from in vitro studies underscore its potential, and while further in vivo characterization is warranted, the established experimental protocols provide a clear path for its continued development. The information presented in this technical guide offers a comprehensive foundation for researchers and drug development professionals to understand and further investigate the therapeutic promise of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: RA-V, also known as deoxybouvardin, is a member of the RA-series of bicyclic hexapeptides isolated from plants of the Rubiaceae family.[1] These natural products, characterized by a unique 14-membered cycloisodityrosine core structure, have garnered significant interest in the scientific community due to their potent antitumor activities.[1] This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their biological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

I. Quantitative Biological Activity of this compound and Analogs

The cytotoxic and antitumor activities of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below for easy comparison.

Compound/AnalogCell LineIC50 (µM)Reference
This compound (Deoxybouvardin) P-388 (Murine Leukemia)0.0025 µg/mL[2]
HL-60 (Human Promyelocytic Leukemia)--
HCT-116 (Human Colorectal Carcinoma)--
Deoxybouvardin-glucoside (DBG) HCC827 (Non-small Cell Lung Cancer)0.0086[3]
HCC827GR (Gefitinib-resistant NSCLC)0.00865[3]
RA-VII HL-60--
HCT-116--
MCF-7 (Human Breast Carcinoma)--
RA-VII Analog (β-oriented fluorine at Tyr-5) HL-602.1-fold lower than RA-VII[4]
HCT-1161.4-fold lower than RA-VII[4]
MCF-7Equipotent to RA-VII[4]
RA-VII Analog (α-oriented fluorine at Tyr-5) HL-606.0-fold lower than RA-VII[4]
HCT-11614-fold lower than RA-VII[4]
MCF-77.7-fold lower than RA-VII[4]
Allo-RA-V HL-60790-1000-fold less cytotoxic than RA-VII[1]
HCT-116790-1000-fold less cytotoxic than RA-VII[1]
Neo-RA-V HL-60Almost no cytotoxicity[1]
HCT-116Almost no cytotoxicity[1]
RA-dimer B HL-600.59[5]
HCT-1160.54[5]
ACHN (Human Renal Cell Carcinoma)0.74[5]
RA-XXIII P-3880.16 µg/mL[6]
RA-XXIV P-3880.48 µg/mL[6]
RA-XXV HL-607-19-fold less cytotoxic than RA-VII
HCT-1167-19-fold less cytotoxic than RA-VII
RA-XXVI HL-607-12-fold less cytotoxic than deoxybouvardin
HCT-1167-12-fold less cytotoxic than deoxybouvardin

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

A. Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

  • This compound or analog compound

  • Human cancer cell lines (e.g., HL-60, HCT-116, MCF-7)

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

B. Protein Synthesis Inhibition Assay (Cell-Free System)

This assay measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.

1. Materials:

  • This compound or analog compound

  • Rabbit reticulocyte lysate-based cell-free protein synthesis system

  • Reporter plasmid DNA or mRNA (e.g., luciferase)

  • Amino acid mixture

  • Nuclease-free water

  • Luminometer

  • 96-well plates

2. Procedure:

  • Prepare serial dilutions of the test compound in nuclease-free water. Include a positive control (e.g., cycloheximide) and a negative control (water).

  • On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and the reporter DNA or mRNA.

  • Add the master mix to the wells of a 96-well plate.

  • Add the test compound dilutions to the respective wells.

  • Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

  • After incubation, add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase).

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of protein synthesis and determine the IC50 value.

C. ERK1/2 Phosphorylation Inhibition Assay (Western Blot)

This protocol is used to determine the effect of a compound on the phosphorylation status of ERK1/2, a key protein in the MAPK signaling pathway.

1. Materials:

  • This compound or analog compound

  • Human cancer cell lines (e.g., HUVEC, HMEC-1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

  • Imaging system

2. Procedure:

  • Culture cells to 70-80% confluency and then treat with the test compound at various concentrations for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.

III. Signaling Pathways and Mechanisms of Action

The antitumor activity of this compound and its analogs is attributed to their ability to interfere with fundamental cellular processes, primarily protein synthesis and key signaling pathways involved in cell proliferation and survival.

A. Inhibition of Protein Synthesis

This compound and related bicyclic hexapeptides are known to inhibit protein synthesis in eukaryotic cells.[1] They are believed to exert this effect by directly interacting with the eukaryotic 80S ribosome, thereby interfering with the elongation step of translation.

Inhibition_of_Protein_Synthesis cluster_ribosome Eukaryotic 80S Ribosome 60S_subunit 60S Subunit Inhibition Inhibition 60S_subunit->Inhibition 40S_subunit 40S Subunit RA_V This compound / Analog RA_V->60S_subunit Binds to Elongation_Factors Elongation Factors Polypeptide_Chain Polypeptide Chain Elongation Elongation_Factors->Polypeptide_Chain Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Polypeptide_Chain Inhibition->Polypeptide_Chain

Caption: Inhibition of protein synthesis by this compound.

B. Downregulation of the ERK1/2 Signaling Pathway

Deoxybouvardin (this compound) has been shown to inhibit angiogenesis by downregulating the phosphorylation of ERK1/2 in endothelial cells.[1] The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its inhibition can lead to the suppression of tumor growth and metastasis.

ERK1_2_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation RA_V_ERK This compound Inhibition_ERK Inhibition RA_V_ERK->Inhibition_ERK Inhibition_ERK->pERK EGFR_MET_AKT_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K MET MET MET->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Cell_Survival Cell Survival, Proliferation pAKT->Cell_Survival DBG Deoxybouvardin- glucoside Inhibition_DBG Inhibition DBG->Inhibition_DBG Inhibition_DBG->EGFR Inhibition_DBG->MET Inhibition_DBG->pAKT

References

Methodological & Application

Application Notes: Synthesis of Tamibarotene (Am80), a Synthetic Retinoid Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tamibarotene, also known as Am80, is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor alpha (RARα) and beta (RARβ).[1][2] It was developed to overcome resistance to all-trans retinoic acid (ATRA) in the treatment of acute promyelocytic leukemia (APL).[3] Tamibarotene is noted for being more potent than ATRA as an in vitro differentiation inducer and possesses greater stability against light, heat, and oxidation.[4] These characteristics, along with a lower affinity for cellular retinoic acid-binding protein, contribute to its distinct pharmacological profile.[4]

Mechanism of Action

In acute promyelocytic leukemia, a characteristic chromosomal translocation results in the formation of a PML-RARα fusion protein. This fusion protein is responsible for arresting the maturation of myeloid cells at the promyelocytic stage. Tamibarotene targets the RARα component of this fusion protein, inducing differentiation of the leukemic promyelocytes into mature granulocytes. It exhibits a higher selectivity for RARα and RARβ over the RARγ receptor.

Applications

The primary clinical application of Tamibarotene is in the treatment of relapsed or refractory acute promyelocytic leukemia. Clinical studies have demonstrated its efficacy in inducing complete remission in patients who have relapsed after treatment with ATRA. Beyond APL, its immunoregulatory properties have led to investigations into its potential for treating autoimmune diseases such as rheumatoid arthritis and experimental autoimmune encephalomyelitis by inhibiting Th17 and Tfh cell responses.

Experimental Protocols: Laboratory Synthesis of Tamibarotene

The following protocol describes a common synthetic route to Tamibarotene, starting from 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene. The synthesis involves nitration, reduction of the nitro group to an amine, and subsequent amidation followed by hydrolysis.

Materials and Reagents

Step 1: Synthesis of 5,5,8,8-tetramethyl-2-nitro-5,6,7,8-tetrahydronaphthalene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent like dichloromethane. Cool the flask in an ice bath.

  • Nitration: Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
  • Reaction Setup: Dissolve the nitro compound from Step 1 in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the amine, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of Methyl 4-(((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
  • Reaction Setup: Dissolve the amine from Step 2 in pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Acylation: Slowly add a solution of terephthalic acid chloride monomethyl ester in a suitable solvent like dichloromethane to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 4: Synthesis of Tamibarotene (4-(((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid)
  • Reaction Setup: Dissolve the methyl ester from Step 3 in a mixture of ethanol and water in a round-bottom flask.

  • Hydrolysis: Add an excess of sodium hydroxide to the solution and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material has been consumed.

  • Work-up: After cooling the reaction mixture to room temperature, acidify it with dilute HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash it with water, and dry it under vacuum. The final product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Data Presentation

StepProductStarting MaterialsReagentsSolventYield
15,5,8,8-tetramethyl-2-nitro-5,6,7,8-tetrahydronaphthalene5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthaleneHNO₃, H₂SO₄DichloromethaneHigh
25,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine5,5,8,8-tetramethyl-2-nitro-5,6,7,8-tetrahydronaphthaleneH₂, Pd/CEthanolQuantitative
3Methyl 4-(((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, Terephthalic acid chloride monomethyl esterPyridineDichloromethaneGood
4TamibaroteneMethyl 4-(((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoateNaOHEthanol/Water~93%

Note: Yields can vary based on reaction scale and purification methods.

Visualizations

Signaling Pathway of Tamibarotene

Caption: Signaling pathway of Tamibarotene in inducing cellular differentiation.

Experimental Workflow for Tamibarotene Synthesis

Tamibarotene_Synthesis_Workflow start Start: 5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalene step1 Step 1: Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 Intermediate 1: 5,5,8,8-tetramethyl-2-nitro- 5,6,7,8-tetrahydronaphthalene step1->intermediate1 step2 Step 2: Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 Intermediate 2: 5,5,8,8-tetramethyl-5,6,7,8- tetrahydronaphthalen-2-amine step2->intermediate2 step3 Step 3: Amidation (Terephthalic acid chloride monomethyl ester, Pyridine) intermediate2->step3 intermediate3 Intermediate 3: Methyl 4-(((5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-yl) carbamoyl)benzoate step3->intermediate3 step4 Step 4: Hydrolysis (NaOH) intermediate3->step4 final_product Final Product: Tamibarotene step4->final_product

Caption: Workflow for the laboratory synthesis of Tamibarotene.

References

Application Notes and Protocols for Dissolving RA-V for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper dissolution of RA-V, a cyclic hexapeptide, for use in cell culture experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.

This compound is a cyclic hexapeptide with known activity against Wnt, Myc, and Notch signaling pathways, making it a compound of interest in cancer-related research.[1] Proper handling and dissolution are paramount to ensure its stability and efficacy in in vitro studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing this compound stock solutions.

ParameterValueNotes
Solvent Dimethyl sulfoxide (B87167) (DMSO)Use high-purity, cell culture grade DMSO.[2]
Stock Solution Concentration 100 mg/mL (132.13 mM)This is a high-concentration stock for serial dilutions.[1]
Dissolution Aid Ultrasonic treatmentNecessary to achieve complete dissolution.[1]
Final DMSO in Culture < 0.1% (v/v)Ideal to minimize solvent toxicity to cells.[2]
Storage (In solvent) -80°C for 6 months; -20°C for 1 monthProtect from light.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Primary Stock Solution of this compound in DMSO

This protocol details the steps for preparing a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, sterile dimethyl sulfoxide (DMSO)[2]

  • Sterile, conical-bottom microcentrifuge tubes or glass vials with Teflon-lined screw caps[3]

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Ultrasonic water bath

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder vial and DMSO to come to room temperature.

  • Weighing: Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder and transfer it to the tared tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the this compound powder to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound.

  • Dissolution: Tightly cap the vial and vortex briefly. Place the vial in an ultrasonic water bath and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect the solution from light.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the primary stock solution to the final working concentration for treating cells.

Materials:

  • This compound primary stock solution (100 mg/mL in DMSO)

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound primary stock solution at room temperature.

  • Intermediate Dilution (Recommended): To accurately achieve a low micromolar or nanomolar final concentration and to keep the final DMSO concentration low, it is highly recommended to perform one or more intermediate dilutions in sterile DMSO or cell culture medium.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium and mix thoroughly by gentle pipetting or inversion.

    • Example Calculation: To prepare 1 mL of a 10 µg/mL working solution from a 100 mg/mL stock:

      • First, prepare an intermediate dilution of 1 mg/mL by adding 10 µL of the 100 mg/mL stock to 990 µL of sterile DMSO.

      • Then, add 10 µL of the 1 mg/mL intermediate stock to 990 µL of cell culture medium to achieve the final 10 µg/mL concentration.

      • The final DMSO concentration in this example would be approximately 0.1%.

  • Application to Cells: Immediately add the final working solution to your cell cultures.

Important Considerations:

  • Solvent Purity: Always use high-purity, cell culture grade DMSO to prevent contamination that could impact experimental results.[2]

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air. Use freshly opened or properly stored DMSO for accurate concentrations.[2]

  • Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), as higher concentrations can have physiological effects on cells.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Storage of Working Solutions: It is recommended to prepare fresh working solutions for each experiment and not to store them for extended periods.

Visualizations

G cluster_prep Preparation of this compound Primary Stock Solution cluster_working Preparation of Working Solution weigh 1. Weigh this compound Powder add_dmso 2. Add High-Purity DMSO (to 100 mg/mL) weigh->add_dmso ultrasonicate 3. Ultrasonicate until Dissolved add_dmso->ultrasonicate aliquot 4. Aliquot into Single-Use Tubes ultrasonicate->aliquot store 5. Store at -80°C or -20°C (Protect from Light) aliquot->store thaw A. Thaw Primary Stock Aliquot store->thaw For Experiment intermediate B. Prepare Intermediate Dilution (in DMSO or Medium) thaw->intermediate final_dilution C. Prepare Final Dilution in Cell Culture Medium intermediate->final_dilution treat_cells D. Treat Cells Immediately final_dilution->treat_cells

Caption: Workflow for dissolving this compound and preparing working solutions.

G cluster_pathways Known Signaling Pathways Inhibited by this compound RAV This compound Wnt Wnt Pathway RAV->Wnt IC50 = 50 ng/mL Myc Myc Pathway RAV->Myc IC50 = 75 ng/mL Notch Notch Pathway RAV->Notch IC50 = 93 ng/mL Cancer Cancer Proliferation Wnt->Cancer Myc->Cancer Notch->Cancer

Caption: Signaling pathways inhibited by this compound.

References

Application Notes & Protocols: Retinoic Acid (RA) Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "RA-V" does not correspond to a standard nomenclature for a specific compound in the provided search results or common scientific literature. This document provides information on Retinoic Acid (RA) and its common derivatives, such as all-trans-retinoic acid (atRA) and 13-cis-retinoic acid (isotretinoin), which are frequently used in in vivo animal research.

Introduction

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule in vertebrate development, cellular differentiation, proliferation, and apoptosis. Its various isomers, particularly all-trans-retinoic acid (atRA), are extensively studied in vivo to understand their physiological roles and therapeutic potential. These notes provide a summary of dosages, administration routes, and experimental protocols for using retinoic acid in animal models, primarily focusing on rodents.

Quantitative Data Summary

The effective and safe dosage of retinoic acid is highly dependent on the animal model, the specific isomer used, the route of administration, and the experimental endpoint. The following tables summarize dosages reported in various studies.

Table 1: Summary of Retinoic Acid Dosages in In Vivo Animal Studies

Animal ModelCompoundDosageRoute of AdministrationStudy Focus / Key FindingsCitation(s)
Mice all-trans-retinoic acid (atRA)0.8 mg/g, 1 mg/g, 2.5 mg/g (in pellets)Oral (p.o.)Investigating dose-dependent effects on ocular parameters; the highest dose increased vitreous chamber depth.[1]
Mice all-trans-retinoic acid (atRA)10 mg/kg or 100 mg/kgOral (p.o.)Investigating teratogenic effects and transplacental transfer during organogenesis.[2]
Mice 13-cis-retinoic acid10 mg/kg or 100 mg/kgOral (p.o.)Evaluating transplacental passage, which was more efficient in late organogenesis.[2]
Rats all-trans-retinoic acid (atRA)5 mg/kgOral (p.o.) or Subcutaneous (s.c.)Comparing maternal and embryonic pharmacokinetics after administration.[2]
Rats 13-cis-retinoic acid75 mg/kg/dayOral (p.o.)Studying developmental stage-associated differences in transplacental distribution.[2]
Rats Retinoic Acid (RA)0.6 µg/g body weightOral (p.o.)Used as a pretreatment to investigate its effect on subsequent Vitamin A uptake in neonatal rats.[3]
Dogs Isotretinoin (13-cis-retinoic acid)1–3 mg/kg, every 24 hoursOral (p.o.)Therapeutic dosage for various integumentary diseases like sebaceous adenitis and ichthyosis.[4]

Table 2: Recommended Administration Volumes for Mice

Route of AdministrationMaximum VolumeRecommended Needle Size
Intravenous (i.v.)< 0.2 mL27-30 gauge
Intraperitoneal (i.p.)< 2-3 mL25-27 gauge
Intramuscular (i.m.)< 0.05 mL25-27 gauge
Subcutaneous (s.c.)< 2-3 mL (max 1 mL per site)25-27 gauge
Oral (p.o.)< 1-2 mLGavage needle

Source: Adapted from publicly available guidelines for substance administration in laboratory mice.[5]

Signaling Pathway

Retinoic acid primarily functions by modulating gene expression through nuclear receptors. It enters the cell, binds to cellular retinoic acid-binding proteins (CRABP), and is transported to the nucleus. In the nucleus, it binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.

RA_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) CRABP CRABP RA->CRABP binds RA_CRABP RA-CRABP Complex CRABP->RA_CRABP RAR_RXR RAR-RXR Heterodimer RA_CRABP->RAR_RXR Translocation RA_Receptor_Complex Activated RA Receptor Complex RAR_RXR->RA_Receptor_Complex RARE RARE (DNA Response Element) RA_Receptor_Complex->RARE binds to Gene Target Gene RARE->Gene regulates Transcription Gene Transcription (Activation/Repression) Gene->Transcription

Caption: Canonical signaling pathway of Retinoic Acid (RA).

Experimental Protocols

Protocol: Oral Administration of Retinoic Acid in Mice

This protocol is adapted from studies investigating the dose-dependent effects of atRA.[1][6]

1. Materials:

  • all-trans-retinoic acid (atRA)
  • Vehicle (e.g., canola oil, corn oil, or prepared sugar pellets)
  • Animal balance
  • Oral gavage needles (flexible-tipped recommended for safety)
  • Syringes (1 mL)
  • 70% ethanol (B145695) for disinfection

2. Preparation of Dosing Solution:

  • Oil-based Gavage:
  • Protect atRA from light, as it is light-sensitive.
  • Calculate the total amount of atRA needed based on the number of animals, their average weight, and the target dose (e.g., 10 mg/kg).
  • Dissolve the atRA in the chosen vehicle (e.g., corn oil). Gentle warming and vortexing may be required to fully dissolve the compound. Prepare fresh daily.
  • The final concentration should allow for a dosing volume that is easily and accurately administered (e.g., 100 µL per 10g of body weight).
  • Pellet-based Feeding:
  • Incorporate the calculated amount of atRA into a palatable medium like sugar or chocolate pellets.[6]
  • This method is non-invasive but offers less precise control over the exact timing of administration.[6]

3. Animal Handling and Dosing Procedure:

  • Acclimatize animals to the facility and handling for at least one week prior to the experiment.
  • Weigh each mouse immediately before dosing to calculate the precise volume required.
  • For oral gavage, restrain the mouse firmly but gently, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
  • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
  • Gently insert the gavage needle into the esophagus and deliver the solution slowly.
  • Monitor the animal for a few minutes post-administration for any signs of distress (e.g., choking, labored breathing).
  • For pellet-based administration, provide the medicated pellet to the animal in its cage. Ensure the pellet is consumed.

4. Post-Administration Monitoring:

  • Observe animals daily for clinical signs of toxicity, such as weight loss, changes in activity, ruffled fur, or mucocutaneous drying.[4]
  • Record body weights at regular intervals (e.g., daily or every other day).
  • At the study endpoint, collect tissues or perform analyses as required by the experimental design.

General Experimental Workflow for In Vivo RA Studies

The following diagram outlines a typical workflow for conducting an in vivo study with retinoic acid.

Experimental_Workflow A 1. Study Design - Select Animal Model - Determine Dose & Route - Define Endpoints B 2. Animal Acclimatization (Minimum 1 week) A->B C 3. Baseline Measurements - Body Weight - Blood Samples (optional) - Imaging (optional) B->C D 4. Group Assignment - Control (Vehicle) - Treatment (RA) C->D E 5. RA Administration (Daily or as per protocol) D->E F 6. In-life Monitoring - Clinical Observations - Body Weight - Food/Water Intake E->F G 7. Endpoint Analysis - Euthanasia - Tissue/Organ Collection - Blood Sampling - Imaging F->G H 8. Data Analysis & Reporting - Statistical Analysis - Interpretation of Results G->H

Caption: A generalized workflow for in vivo Retinoic Acid studies.

Important Considerations

  • Toxicity: Retinoids are potent teratogens and can be toxic at high doses.[2][4][6] Acute toxicity studies may be necessary to determine the maximum tolerated dose (MTD) for new models or long-term studies.[7]

  • Vehicle Selection: The choice of vehicle is critical. For oral administration, oil-based vehicles are common. For parenteral routes, solutions must be sterile and free of particulates. The vehicle should be non-toxic and not interfere with the experimental outcome.

  • Pharmacokinetics: The bioavailability and metabolism of RA can vary significantly with the route of administration. Oral administration is subject to first-pass metabolism, while intravenous administration provides 100% bioavailability.[8]

  • Animal Welfare: All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines to minimize pain and distress.[5]

  • Light Sensitivity: Retinoic acid and its solutions should be protected from light to prevent degradation.

References

Application Notes and Protocols for the Quantification of RA-V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of RA-V, a novel small molecule entity, in biological matrices. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) are designed to support researchers in various stages of drug development, from discovery to preclinical and clinical studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note:

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the quantification of small molecules in complex mixtures.[1][2] This method separates compounds based on their polarity as they are passed through a stationary phase by a liquid mobile phase.[1][3] For this compound, a reversed-phase HPLC method with UV detection offers a cost-effective and reliable approach for quantification in relatively clean sample matrices or for monitoring purification processes. While less sensitive than mass spectrometry, its accessibility makes it a valuable tool for initial screening and routine analysis.

Experimental Protocol:

a) Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

b) HPLC-UV Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).

  • Run Time: 10 minutes.

c) Calibration and Quantification:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of small molecules in complex biological matrices. This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for precise measurement even at very low concentrations. The use of an internal standard is crucial to correct for matrix effects and variations in sample processing and instrument response. This method is particularly suited for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring where high accuracy and precision are required.

Experimental Protocol:

a) Sample Preparation (from Plasma):

  • To 50 µL of plasma, add 10 µL of an internal standard (IS) solution (a structurally similar molecule or a stable isotope-labeled this compound).

  • Perform a protein precipitation by adding 200 µL of acetonitrile.

  • Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Instrumentation and Conditions:

  • Instrument: A triple quadrupole mass spectrometer coupled with an HPLC or UHPLC system.

  • Column: A suitable C18 or HILIC column depending on the polarity of this compound (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

c) Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, and stability.

Competitive Immunoassay (ELISA)

Application Note:

Immunoassays, such as the competitive Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for the quantification of small molecules. This technique is based on the specific binding between an antibody and the target analyte (this compound). In a competitive format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. This method is particularly useful for screening large numbers of samples in clinical diagnostics and drug discovery.

Experimental Protocol:

a) Reagent Preparation:

  • Coating: Coat a 96-well microplate with an antibody specific to this compound and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • This compound-Enzyme Conjugate: Prepare a solution of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

b) Assay Procedure:

  • Add standards or prepared samples to the coated and blocked wells.

  • Immediately add the this compound-enzyme conjugate to each well.

  • Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Wash the plate thoroughly to remove unbound reagents.

  • Add a substrate solution (e.g., TMB for HRP) that will be converted by the bound enzyme to produce a measurable signal (e.g., color change).

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

c) Data Analysis:

  • Generate a standard curve by plotting the signal (e.g., absorbance) versus the concentration of the this compound standards. A four-parameter logistic (4-PL) curve fit is typically used.

  • Determine the concentration of this compound in the samples by interpolating their signal from the standard curve.

Quantitative Data Summary

ParameterHPLC-UVLC-MS/MSCompetitive ELISA
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL0.05 - 1 ng/mL0.1 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL500 - 2000 ng/mL50 - 200 ng/mL
Linearity (r²) > 0.995> 0.998> 0.99
Accuracy (% Bias) ± 15%± 15%± 20%
Precision (% CV) < 15%< 15%< 20%
Sample Volume 50 - 100 µL10 - 50 µL25 - 50 µL
Throughput MediumHigh (with automation)High
Specificity ModerateHighHigh (antibody dependent)

Note: The values presented in this table are typical performance characteristics and may vary depending on the specific molecule, matrix, and instrumentation.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Calibration Calibration Curve Construction Data->Calibration Quantify Quantify this compound Concentration Calibration->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Separation Reconstitution->Injection Ionization Electrospray Ionization (ESI) Injection->Ionization MS1 Quadrupole 1 (Precursor Ion) Ionization->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Detector Detection MS2->Detector Integration Peak Integration (this compound & IS) Detector->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantify Quantify Concentration via Calibration Curve Ratio->Quantify ELISA_Workflow cluster_plate Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis Coat Coat Plate with Anti-RA-V Antibody Block Block Non-specific Binding Sites Coat->Block AddSample Add Sample/Standard (contains this compound) Block->AddSample AddConjugate Add this compound-Enzyme Conjugate AddSample->AddConjugate Incubate Incubate (Competition) AddConjugate->Incubate Wash Wash Plate Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate Develop Color Development AddSubstrate->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read Curve Generate Standard Curve (4-PL Fit) Read->Curve Calculate Calculate this compound Concentration Curve->Calculate

References

Application Notes and Protocols for RA-V in Molecular Biology Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on the Identity of "RA-V":

The term "this compound" is ambiguous in scientific literature and can refer to different molecules depending on the research context. It is crucial to ascertain the specific compound being referenced. In the context of molecular biology assays for cancer research, "this compound" primarily refers to a plant-derived cyclic hexapeptide, also known as Deoxybouvardin. This document will focus exclusively on this cyclopeptide. Other potential interpretations include Retinoic Acid derivatives or genes involved in plant biology, which are not covered herein.

Introduction

This compound is a natural cyclopeptide that has demonstrated significant anti-tumor activities.[1][2] It has been shown to inhibit the growth of various cancer cell lines, primarily by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion.[1][2] These properties make this compound a compound of interest for cancer research and drug development. This document provides an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in key molecular biology assays.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of critical signaling pathways involved in cell survival and metastasis.

  • Induction of Apoptosis: this compound triggers the intrinsic pathway of apoptosis. It disrupts the interaction between 3-phosphoinositide-dependent protein kinase 1 (PDK1) and protein kinase B (AKT), leading to the inhibition of AKT phosphorylation.[1] This blockage of the PDK1-AKT signaling cascade results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[1]

  • Inhibition of Cell Adhesion and Invasion: this compound has been shown to inhibit the adhesion and invasion of breast cancer cells.[2] This is achieved by downregulating the expression of vascular cell adhesion molecule (VCAM), intercellular adhesion molecule (ICAM), focal adhesion kinase (FAK), and integrins.[2] These effects are mediated through the inhibition of the PI3K/AKT and NF-κB signaling pathways.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineAssayIC50 (nM)Exposure Time (h)Reference
MCF-7MTT15.248[1]
MDA-MB-231MTT18.748[1]
4T1MTT25.348[1]

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells

This compound Concentration (nM)Percentage of Apoptotic Cells (%)Exposure Time (h)Reference
05.424[1]
12.528.624[1]
2545.224[1]
5062.124[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (Deoxybouvardin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.[3]

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-PDK1, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

RA_V_Apoptosis_Pathway RA_V This compound PDK1 PDK1 RA_V->PDK1 AKT AKT PDK1->AKT p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Mitochondria Mitochondria p_AKT->Mitochondria Inhibits Pro-Apoptotic Signaling Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

RA_V_Metastasis_Inhibition RA_V This compound PI3K_AKT PI3K/AKT Pathway RA_V->PI3K_AKT NF_kB NF-κB Pathway RA_V->NF_kB Adhesion_Molecules VCAM, ICAM, FAK, Integrins PI3K_AKT->Adhesion_Molecules Downregulation NF_kB->Adhesion_Molecules Downregulation Cell_Adhesion Cell Adhesion Adhesion_Molecules->Cell_Adhesion Cell_Invasion Cell Invasion Adhesion_Molecules->Cell_Invasion

Caption: Inhibition of metastasis by this compound.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add this compound A->B C Incubate (24-72h) B->C D Add MTT C->D E Incubate (3-4h) D->E F Add Solubilizer (DMSO) E->F G Read Absorbance (570nm) F->G

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for RA-V Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RA-V, a naturally occurring cyclopeptide, has demonstrated significant anti-tumor and anti-metastatic properties in preclinical studies. It has been shown to be effective against various cancer cell lines, particularly breast cancer. The primary mechanisms of action involve the induction of apoptosis through the mitochondria-mediated pathway and the inhibition of cell migration and invasion by modulating key signaling pathways. These application notes provide a comprehensive overview of the protocols for evaluating the efficacy of this compound on cancer cell lines and present available data on its effects.

Data Presentation

The following tables summarize the quantitative and qualitative effects of this compound treatment on various breast cancer cell lines as reported in the scientific literature.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeThis compound ConcentrationEffect on ViabilitySource
MCF-7Breast (ER-positive)Not explicitly quantified in sourcesSignificant growth inhibition[1]
MDA-MB-231Breast (ER-negative)Not explicitly quantified in sourcesSignificant growth inhibition[1]
4T1Murine BreastNot explicitly quantified in sourcesSignificant growth inhibition[1]
COLO 205Human Colon100 µM & 125 µM (48h)Lowest cell viability observed[2]

Table 2: Effect of this compound on Cancer Cell Apoptosis

Cell LineCancer TypeThis compound ConcentrationApoptotic EffectSource
MCF-7Breast (ER-positive)Not explicitly quantified in sourcesTriggers mitochondrial apoptotic pathway[1]
MDA-MB-231Breast (ER-negative)Not explicitly quantified in sourcesTriggers mitochondrial apoptotic pathway
4T1Murine BreastNot explicitly quantified in sourcesTriggers mitochondrial apoptotic pathway
COLO 205Human Colon50, 75, 100, 125 µMInduces apoptosis

Table 3: Effect of this compound on Cancer Cell Migration and Invasion

Cell LineCancer TypeThis compound ConcentrationEffect on Migration/InvasionSource
MCF-7Breast (ER-positive)12.5 nMSignificantly inhibits cell adhesion and migration
MDA-MB-231Breast (ER-negative)12.5 nMSignificantly inhibits cell adhesion and migration

Table 4: Effect of this compound on Signaling Pathways

Cell LineCancer TypeSignaling PathwayEffectSource
MCF-7Breast (ER-positive)PI3K/AKTInhibits phosphorylation of AKT and PDK1; Disrupts PDK1-AKT interaction.
MDA-MB-231Breast (ER-negative)PI3K/AKT & NF-κBInhibits expressions of signaling molecules

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)

  • Complete culture medium (specific to cell line)

  • This compound (stock solution in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates or specialized wound healing inserts

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "wound" or "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells and debris.

  • Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) at the same position.

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Complete culture medium (with FBS as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • 24-well plates

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of this compound.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add complete culture medium with FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

Western Blot Analysis for Signaling Pathways

This protocol is for analyzing the effect of this compound on the protein expression and phosphorylation status within the PI3K/AKT and NF-κB pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-NF-κB p65, anti-NF-κB p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

RA_V_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK RA_V This compound PDK1 PDK1 RA_V->PDK1 blocks interaction AKT AKT RA_V->AKT inhibits phosphorylation RA_V->IKK inhibits PI3K->PDK1 PDK1->AKT phosphorylates p_AKT p-AKT (Inactive) Gene_Expression Target Gene Expression Proliferation Proliferation p_AKT->Proliferation Survival Survival p_AKT->Survival IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB releases NF_κB->Gene_Expression translocates to nucleus Migration Migration NF_κB->Migration Gene_Expression->Proliferation Gene_Expression->Survival Gene_Expression->Migration

Caption: this compound inhibits the PI3K/AKT and NF-κB signaling pathways.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (MCF-7, MDA-MB-231, 4T1) RA_V_Treatment 2. Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->RA_V_Treatment Assays 3. Cellular Assays RA_V_Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V Assay) Assays->Apoptosis Migration Migration (Wound Healing) Assays->Migration Invasion Invasion (Transwell Assay) Assays->Invasion Signaling Signaling Pathways (Western Blot) Assays->Signaling Data_Analysis 4. Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Signaling->Data_Analysis

References

Unraveling the Identity of RA-V: Application as a Control in Experimental Settings Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

The term "RA-V" does not correspond to a well-established and universally recognized compound or molecule used as a standard control in scientific experiments. Extensive searches have revealed multiple, unrelated interpretations of this abbreviation, none of which align with the context of a control agent for researchers, scientists, and drug development professionals.

Initial investigations into scientific and web databases for "this compound" have led to a range of disparate subjects, including:

  • Deoxybouvardin this compound: A solitary mention of a cyclic hexapeptide with cytotoxic properties against specific cancer cell lines and macrophages. However, its use as an experimental control is not documented.

  • RAV Genes: These are transcription factors found in plants that play a role in regulating flowering and responses to stress. This area of study is confined to plant biology and is not relevant to general biomedical research or drug development.

  • RAVE Complex: This refers to a protein complex in yeast that is involved in the assembly of V-ATPases, which are proton pumps. This is a specific area of molecular biology in a model organism and does not represent a broadly applicable experimental control.

  • Radial Artery Variants: In the field of human anatomy, "RA variants" refers to variations in the radial artery in the forearm.

The ambiguity surrounding "this compound" makes it impossible to generate the detailed application notes, protocols, and data presentations requested. Without a clear chemical identity, mechanism of action, and established use as a control, any such documentation would be speculative and lack the factual basis required for scientific research.

For a compound to be effectively used as a control in experiments, it must have well-characterized properties. A negative control, for instance, should be structurally similar to the experimental compound but lack the specific biological activity being investigated. A positive control should be a compound known to elicit the expected effect, thereby validating the experimental setup. The lack of a clear definition for "this compound" prevents its categorization into any of these essential control types.

Due to the absence of a defined scientific entity known as "this compound" for use as an experimental control, the creation of detailed application notes and protocols is not feasible at this time. Researchers, scientists, and drug development professionals seeking to use a control in their experiments should refer to established and well-documented control substances relevant to their specific assay and biological question. Should "this compound" refer to a novel or proprietary compound, further information regarding its chemical structure, biological target, and intended experimental application is necessary to provide any meaningful guidance.

Application Notes and Protocols: High-Throughput Identification of Drug Targets for RA-V using Genome-Scale CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retinoid signaling pathways, modulated by compounds like Retinoic Acid (RA), are crucial in various cellular processes, including differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of these pathways is implicated in numerous diseases, making them a key target for therapeutic development. RA-V, a novel synthetic retinoid analog, has shown promise in preclinical models, yet its precise mechanism of action and the factors influencing cellular sensitivity remain to be fully elucidated. This document provides a comprehensive guide for utilizing a genome-scale CRISPR-Cas9 knockout screen to identify genes that modulate the cellular response to this compound treatment. Uncovering these genetic factors can reveal novel drug targets, elucidate mechanisms of resistance, and identify patient populations likely to respond to this compound therapy.[4][5]

CRISPR-Cas9 technology enables precise and efficient gene editing, and when applied at a genome-scale, it is a powerful tool for functional genomics. Pooled CRISPR screens, in particular, allow for the systematic knockout of thousands of genes in a single experiment to assess their impact on a specific phenotype, such as drug sensitivity. This protocol outlines the methodology for conducting a negative selection (dropout) screen to identify genes whose loss confers sensitivity to this compound and a positive selection screen to identify genes whose knockout leads to resistance.

Putative this compound Signaling Pathway

Retinoic acid signaling is primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding of an RA analog like this compound, these receptors form heterodimers and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription. This can influence a cascade of downstream cellular processes. The following diagram illustrates a putative signaling pathway for this compound, based on known retinoid signaling mechanisms.

RAV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAV This compound CRABP CRABP RAV->CRABP Binds RAV_CRABP This compound-CRABP Complex CRABP->RAV_CRABP Forms RAR RAR RAV_CRABP->RAR Translocates & Activates RXR RXR RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR->RXR_RAR RARE RARE RXR_RAR->RARE Binds Target_Genes Target Genes (e.g., Hox genes) RARE->Target_Genes Regulates Transcription Cellular_Response Cellular Response (Differentiation, Apoptosis, Proliferation Arrest) Target_Genes->Cellular_Response Leads to

Caption: Putative signaling pathway of this compound.

Experimental Workflow for CRISPR Screening with this compound Treatment

The experimental workflow for a pooled CRISPR-Cas9 screen to identify modulators of this compound sensitivity involves several key steps, from cell line preparation to data analysis. The overall process is depicted in the following diagram.

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_screening 2. Screening cluster_analysis 3. Analysis Lentiviral_Library Pooled sgRNA Lentiviral Library Transduction Lentiviral Transduction (MOI < 0.5) Lentiviral_Library->Transduction Cas9_Cells Cas9-expressing Cell Line Cas9_Cells->Transduction Selection Puromycin Selection Transduction->Selection Expansion Cell Expansion Selection->Expansion Splitting Split Population Expansion->Splitting Control Control (DMSO) Splitting->Control Treatment This compound Treatment Splitting->Treatment Harvest Harvest Cells & Extract gDNA Control->Harvest Treatment->Harvest PCR PCR Amplification of sgRNA Cassettes Harvest->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis (Hit Identification) NGS->Data_Analysis

Caption: Experimental workflow for a pooled CRISPR screen with this compound.

Detailed Experimental Protocols

Cell Line Preparation and Lentiviral Transduction

Objective: To generate a stable Cas9-expressing cell line and subsequently transduce it with a pooled sgRNA library.

Materials:

  • Cell line of interest

  • Lentiviral vector encoding Cas9 and a selection marker (e.g., Blasticidin)

  • Pooled sgRNA lentiviral library (e.g., GeCKO, Brunello)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin and Blasticidin

  • Complete cell culture medium

Protocol:

  • Generate Cas9-expressing cell line:

    • Produce lentivirus carrying the Cas9 expression cassette in HEK293T cells via transfection.

    • Transduce the target cell line with the Cas9 lentivirus at a low multiplicity of infection (MOI) of ~0.3.

    • Select for stably transduced cells using the appropriate antibiotic (e.g., Blasticidin).

    • Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout with a validated sgRNA).

  • Lentiviral Library Transduction:

    • Produce the pooled sgRNA lentiviral library in HEK293T cells.

    • Titer the lentiviral library on the Cas9-expressing cell line to determine the optimal virus volume for an MOI of 0.3-0.5. This ensures that most cells receive a single sgRNA.

    • Transduce a sufficient number of Cas9-expressing cells with the sgRNA library to achieve at least 500x coverage of the library complexity.

    • Add Polybrene to the culture medium to enhance transduction efficiency.

    • Select transduced cells with puromycin. A kill curve should be performed beforehand to determine the optimal concentration and duration of selection.

This compound Drug Treatment Screen

Objective: To apply selective pressure on the transduced cell population to identify sgRNAs that are either depleted or enriched.

Materials:

  • Transduced cell population

  • This compound compound

  • DMSO (vehicle control)

  • Complete cell culture medium

Protocol:

  • Cell Expansion and Baseline Collection:

    • Expand the puromycin-selected cell population.

    • Harvest a portion of the cells as the baseline (T0) reference sample. This sample is crucial for calculating sgRNA abundance changes.

  • Drug Treatment:

    • Determine the IC50 (half-maximal inhibitory concentration) of this compound for the Cas9-expressing cell line.

    • Plate the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with this compound (typically at a concentration around the IC80 to ensure sufficient selective pressure).

    • Culture the cells for a duration that allows for significant population changes (e.g., 10-14 days), ensuring that the cell number is maintained to preserve library representation.

  • Cell Harvesting:

    • At the end of the treatment period, harvest the cells from both the control and this compound treated arms.

Genomic DNA Extraction, Library Preparation, and Sequencing

Objective: To isolate genomic DNA and prepare it for next-generation sequencing to determine the abundance of each sgRNA.

Materials:

  • Harvested cell pellets

  • Genomic DNA (gDNA) extraction kit

  • PCR primers flanking the sgRNA cassette

  • High-fidelity DNA polymerase

  • NGS platform (e.g., Illumina)

Protocol:

  • Genomic DNA Extraction:

    • Extract gDNA from the T0, control, and this compound treated cell pellets using a commercial kit. Ensure high-quality gDNA is obtained.

  • sgRNA Library Amplification:

    • Perform PCR to amplify the sgRNA-containing region from the gDNA. Use primers that add the necessary adapters for NGS.

    • The number of PCR reactions should be scaled to the amount of gDNA to maintain library complexity.

  • Next-Generation Sequencing:

    • Purify the PCR products.

    • Quantify and pool the libraries.

    • Perform high-throughput sequencing to determine the read counts for each sgRNA in each sample.

Data Analysis

The primary goal of the data analysis is to identify sgRNAs, and by extension genes, that are significantly enriched or depleted in the this compound treated population compared to the control.

  • Read Alignment and Counting: Raw sequencing reads are aligned to a reference file of the sgRNA library to obtain read counts for each sgRNA.

  • Normalization: Read counts are normalized to the total number of reads per sample to account for differences in sequencing depth.

  • Hit Identification: Statistical methods like MAGeCK are used to identify genes that are significantly enriched or depleted. The log2 fold change (LFC) of each sgRNA is calculated between the this compound treated and control samples.

    • Negative Selection (Sensitizing Genes): Genes with significantly negative LFCs are considered sensitizing hits. Their knockout enhances the cytotoxic effect of this compound.

    • Positive Selection (Resistance Genes): Genes with significantly positive LFCs are considered resistance hits. Their knockout confers resistance to this compound.

Hypothetical Quantitative Data

The following tables present hypothetical data from a CRISPR screen with this compound treatment.

Table 1: Top 5 Gene Hits Conferring Sensitivity to this compound (Negative Selection)

Gene SymbolAverage Log2 Fold Changep-valueFalse Discovery Rate (FDR)
GENE-A-4.21.5e-83.2e-7
GENE-B-3.83.2e-74.5e-6
GENE-C-3.51.1e-61.2e-5
GENE-D-3.15.6e-64.8e-5
GENE-E-2.99.8e-67.5e-5

Table 2: Top 5 Gene Hits Conferring Resistance to this compound (Positive Selection)

Gene SymbolAverage Log2 Fold Changep-valueFalse Discovery Rate (FDR)
GENE-F5.12.3e-95.0e-8
GENE-G4.74.1e-86.2e-7
GENE-H4.32.5e-73.1e-6
GENE-I3.98.9e-79.1e-6
GENE-J3.61.4e-61.3e-5

Hit Validation

It is critical to validate the top candidate genes identified from the primary screen. Validation can be performed through:

  • Individual Gene Knockout: Generate single-gene knockout cell lines for the top hits using multiple independent sgRNAs.

  • Cell Viability Assays: Assess the sensitivity of the individual knockout cell lines to this compound using dose-response curves.

  • Competitive Growth Assays: Co-culture wild-type and knockout cells and treat with this compound to confirm the growth advantage or disadvantage of the knockout cells.

Conclusion

The combination of CRISPR-Cas9 genome-scale screening with this compound treatment provides a powerful and unbiased approach to identify novel genetic modulators of drug response. The protocols and data analysis workflow described here offer a comprehensive framework for researchers to uncover the mechanisms of action of this compound, identify biomarkers for patient stratification, and discover new targets for combination therapies. The validation of identified hits is a crucial next step to confirm their role in the this compound response and to advance their potential as therapeutic targets.

References

Application Notes and Protocols for Flow Cytometry Analysis Following Exposure to a Novel Compound (RA-V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing flow cytometry to assess the cellular effects of a novel compound, herein referred to as RA-V. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous population. This document outlines detailed protocols for three key assays to evaluate the impact of this compound on cellular health and function: apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). The provided methodologies and data presentation formats are designed to be readily adaptable for the investigation of various compounds in a research and drug development setting.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis after treating a cancer cell line with this compound for 24 hours.

Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 µM)70.8 ± 3.515.3 ± 1.913.9 ± 2.2
This compound (50 µM)45.1 ± 4.230.7 ± 3.124.2 ± 2.8

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.4 ± 2.830.1 ± 1.514.5 ± 1.2
This compound (10 µM)68.2 ± 3.120.5 ± 2.011.3 ± 1.0
This compound (50 µM)75.9 ± 3.912.3 ± 1.811.8 ± 1.4

Table 3: Reactive Oxygen Species (ROS) Generation in Cancer Cells Treated with this compound

Treatment GroupMean Fluorescence Intensity (MFI) of DCF
Vehicle Control150 ± 25
This compound (10 µM)450 ± 50
This compound (50 µM)980 ± 90
Positive Control (H₂O₂)1200 ± 110

Experimental Protocols

Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for detecting apoptosis by staining for phosphatidylserine (B164497) externalization on the plasma membrane.[1][2][3][4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with this compound or vehicle control for the specified time.

    • Harvest both adherent and suspension cells. For adherent cells, gently detach using trypsin-EDTA, then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.

G cluster_workflow Apoptosis Analysis Workflow start Cell Culture & this compound Treatment harvest Harvest & Wash Cells start->harvest stain Resuspend in Binding Buffer & Stain with Annexin V/PI harvest->stain incubate Incubate 15 min at RT (Dark) stain->incubate analyze Add Binding Buffer & Analyze by Flow Cytometry incubate->analyze

Apoptosis Analysis Workflow
Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of the cell cycle distribution by staining the cellular DNA content.[5][6][7][8][9]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound or vehicle control as required.

    • Harvest approximately 1-2 x 10⁶ cells per sample.

    • Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.

G cluster_workflow Cell Cycle Analysis Workflow start Cell Culture & this compound Treatment harvest Harvest & Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Wash & Stain with PI/RNase Solution fix->stain incubate Incubate 30 min at RT (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Cell Cycle Analysis Workflow
Reactive Oxygen Species (ROS) Detection

This protocol outlines the measurement of intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[10][11][12][13]

Materials:

  • H2DCFDA or other suitable ROS detection reagent

  • Serum-free cell culture medium or HBSS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density.

    • On the day of the experiment, harvest and wash the cells once with serum-free medium.

    • Resuspend the cells in pre-warmed serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Loading the Probe:

    • Add H2DCFDA to the cell suspension to a final concentration of 5-10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Treatment and Analysis:

    • After incubation, centrifuge the cells and resuspend them in fresh, pre-warmed medium.

    • Add this compound or vehicle control to the cells and incubate for the desired time. A positive control, such as H₂O₂, should be included.

    • Analyze the fluorescence intensity of the cells using a flow cytometer, typically in the FITC channel.

G cluster_workflow ROS Detection Workflow start Harvest & Wash Cells load Load with H2DCFDA Probe start->load incubate_load Incubate 30 min at 37°C (Dark) load->incubate_load treat Wash & Treat with this compound incubate_load->treat analyze Analyze by Flow Cytometry treat->analyze

ROS Detection Workflow

Potential Signaling Pathway Modulation by this compound

The induction of apoptosis, cell cycle arrest, and ROS generation by a compound like this compound often involves the modulation of key signaling pathways. The diagram below illustrates a simplified, generic apoptosis signaling pathway that could be activated by such a compound.

G cluster_pathway Generic Apoptosis Signaling Pathway RAV This compound ROS Increased ROS RAV->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Generic Apoptosis Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues, with a focus on challenges encountered with compounds in DMSO solutions.

Critical First Step: Compound Identification

Before proceeding with any troubleshooting, it is imperative to verify the exact identity of your compound . The identifier "RA-V" is not a standard chemical name and may refer to different molecules, such as Ravidasvir or a derivative of Retinoic Acid. Accurate identification is crucial for accessing specific literature on the compound's known solubility properties and for selecting the appropriate troubleshooting strategy.

Actionable Steps:

  • Confirm the Chemical Name and CAS Number: Check the supplier's documentation for the full chemical name and the Chemical Abstracts Service (CAS) number.

  • Consult Chemical Databases: Use the correct identifier to look up the compound's physicochemical properties in databases like PubChem or ChemSpider.

FAQs: this compound Not Dissolving in DMSO

Q1: My compound, which I'm referring to as "this compound", is not dissolving in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues in DMSO, a systematic approach is crucial. Start by confirming the purity and identity of your compound. Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1] Gentle warming (e.g., to 37°C) or sonication in a water bath can also facilitate dissolution.[1][2]

Q2: I've tried gentle heating and sonication, but my compound remains insoluble. What's the next step?

A2: If initial methods fail, consider that the intended concentration may be too high. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM if a 10 mM solution is problematic).[1] It's possible that you are exceeding the compound's equilibrium solubility in DMSO.

Q3: Could the quality of the DMSO be the issue?

A3: Absolutely. DMSO readily absorbs moisture from the atmosphere, which can negatively impact its ability to dissolve certain organic compounds.[1] It is always best practice to use a fresh, unopened bottle of anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.

Q4: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer or cell culture medium. How can I resolve this?

A4: This common issue, often called "crashing out," occurs due to a rapid change in solvent polarity. To prevent this, you can try several strategies:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your aqueous medium as low as possible (typically ≤ 0.1% for cell-based assays) to maintain solubility without causing cytotoxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous medium.

  • Vortexing During Dilution: Add the DMSO stock dropwise to the pre-warmed aqueous medium while vortexing to ensure rapid and thorough mixing.

  • Co-solvents: In some cases, a mixture of solvents can better maintain solubility than a single one.

Troubleshooting Guide: Enhancing Compound Solubility

If your compound shows poor solubility in DMSO, the following experimental protocols and strategies can be employed.

Solubility Enhancement Techniques
TechniqueDescriptionKey Considerations
Gentle Heating Warming the solution in a 37°C water bath for 5-10 minutes can increase the kinetic energy to help overcome the solid's lattice energy.Avoid excessive heat, which could degrade the compound.
Sonication Using a bath sonicator can break down compound aggregates and facilitate dissolution.Monitor the temperature of the sonicator bath to prevent overheating.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the final aqueous solution can significantly improve solubility.Ensure the final pH is compatible with your experimental system (e.g., cell viability).
Use of Co-solvents Solvents like ethanol, methanol, or dimethylformamide (DMF) can be used in combination with DMSO or as alternatives.Always verify co-solvent compatibility with your assay and include appropriate vehicle controls.
Solubilizing Excipients Surfactants or cyclodextrins can create micelles or inclusion complexes that help keep the compound dispersed in an aqueous phase.These agents can interfere with some assays, so their compatibility must be tested.
Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh the desired amount of your compound into a sterile, conical tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If particles are still visible, sonicate the solution in a water bath for 5-10 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for an additional 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.

  • Continue to mix for at least 30 seconds after adding the stock solution.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Visualizations

Troubleshooting Workflow for Compound Solubility

G A Compound does not dissolve in 100% DMSO B Verify Compound ID and Purity A->B C Use Fresh, Anhydrous DMSO B->C D Apply Gentle Heat (37°C) and/or Sonicate C->D E Still Insoluble D->E F Try a Lower Stock Concentration E->F Yes H Soluble E->H No G Consider Alternative Solvents (e.g., DMF, Ethanol) F->G G->H I Precipitates in Aqueous Medium H->I J Optimize Dilution Protocol: - Vortex during addition - Serial dilutions I->J K Adjust Final DMSO Concentration (e.g., <0.5%) J->K L Consider Co-solvents or Excipients K->L M Solution is Clear L->M

Caption: A decision tree for troubleshooting compound solubility issues.

Example Signaling Pathway: Retinoic Acid (RA)

Disclaimer: This is a generalized diagram of the Retinoic Acid signaling pathway. The actual pathway relevant to "this compound" may be different and should be investigated once the compound is correctly identified.

G cluster_cell Target Cell cluster_nucleus Nucleus RA Retinoic Acid (RA) CRABP CRABP RA->CRABP binds RAR RAR CRABP->RAR translocates to nucleus RARE RARE RAR->RARE binds RXR RXR RXR->RARE binds Gene Target Gene Transcription RARE->Gene regulates Extracellular_RA Extracellular RA Extracellular_RA->RA enters cell

Caption: Simplified diagram of the canonical Retinoic Acid signaling pathway.

References

Technical Support Center: Improving RA-V Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, RA-V. It provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, prepared by diluting a DMSO stock, appears cloudy or has a visible precipitate. What is the cause and what should I do?

A1: This is a common issue for hydrophobic molecules like this compound and typically indicates that the compound has exceeded its aqueous solubility limit. Precipitation can lead to inaccurate concentration measurements and reduced biological activity.

  • Immediate Action: Do not use a solution that has precipitated. Centrifuge the vial to pellet the solid material before preparing a new solution.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is often to work at a lower final concentration of this compound where it remains fully dissolved.

    • Optimize Co-solvent Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., 0.1% - 0.5%) may be required to maintain solubility. Always run a vehicle control to ensure the DMSO level does not impact your experimental results.[1]

    • Modify Dilution Method: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[2]

Q2: What is the optimal pH for solubilizing and storing this compound aqueous solutions?

A2: The solubility and stability of ionizable compounds can be highly dependent on pH.[1][3] For this compound, which is susceptible to acid-catalyzed hydrolysis, maintaining a pH in the neutral to slightly basic range is recommended for short-term experimental use.

  • Recommendation: Prepare and use this compound solutions in buffers with a pH between 7.0 and 8.0.

  • Caution: Avoid acidic conditions (pH < 6.0), as this can significantly increase the rate of degradation through hydrolysis.

Q3: I suspect my this compound is degrading during my experiment, leading to inconsistent results. How can I minimize degradation?

A3: Compound degradation in aqueous buffers can occur due to hydrolysis or oxidation.[4] Several strategies can mitigate these effects:

  • Temperature Control: Degradation reactions are often slower at lower temperatures. Whenever feasible, prepare solutions on ice and store stock solutions at -20°C or -80°C.

  • Use Fresh Solutions: The most reliable approach is to prepare this compound working solutions immediately before each experiment.

  • Protect from Light: If your compound is photolabile, store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Consider Antioxidants: If this compound is sensitive to oxidation, the addition of antioxidants like ascorbic acid or DTT to your buffer may be beneficial, provided they do not interfere with your assay.

Q4: Can I use excipients or other agents to improve the aqueous solubility and stability of this compound?

A4: Yes, several formulation strategies can enhance solubility.

  • Co-solvents: Besides DMSO, other biocompatible co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used, but their compatibility with your specific assay must be verified.

  • Complexation Agents: Cyclodextrins are commonly used host molecules that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility and stability. This is a highly effective technique for improving the properties of poorly soluble compounds.

Troubleshooting Guide: Common Issues & Solutions

Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms in working solution • Exceeded solubility limit.• Final DMSO concentration too low.• pH of buffer is suboptimal.• Lower the final this compound concentration.• Increase final DMSO concentration (verify tolerance, typically ≤0.5%).• Adjust buffer pH to 7.0-8.0.• Use a solubilizing agent like a cyclodextrin.
Loss of compound activity over time • Hydrolytic degradation.• Oxidative degradation.• Adsorption to plasticware.• Prepare solutions fresh before use.• Store stocks at low temperatures (-20°C or -80°C).• Use buffers in the optimal pH range (7.0-8.0).• Add an antioxidant if oxidation is suspected.• Use low-binding microplates or tubes.
Inconsistent results between experiments • Inconsistent solution preparation.• Degradation of stock solution.• Use of precipitated solutions.• Standardize the solution preparation protocol (see below).• Aliquot stock solutions to avoid multiple freeze-thaw cycles.• Always visually inspect solutions for clarity before use.

Data Presentation: this compound Solubility & Stability

The following tables summarize key quantitative data for this compound.

Table 1: Kinetic Solubility of this compound in Phosphate Buffered Saline (PBS)

Buffer pH Final DMSO (%) Maximum Kinetic Solubility (µM)
5.00.1%< 1
6.00.1%5.5
7.40.1%25.2
7.40.5%85.0
8.00.1%30.1

Table 2: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4) over 24 Hours

Temperature % this compound Remaining after 8h % this compound Remaining after 24h Primary Degradant
4°C98.5%95.2%Hydrolysis Product
25°C (Room Temp)85.1%68.3%Hydrolysis Product
37°C62.7%35.4%Hydrolysis Product

Visual Diagrams

Troubleshooting_Workflow cluster_precipitate Solubility Issue cluster_stability Stability Issue start Problem: This compound solution issue precipitate Is there a precipitate? start->precipitate lower_conc Lower final this compound concentration precipitate->lower_conc Yes inconsistent Are results inconsistent or show loss of activity? precipitate->inconsistent No inc_dmso Increase DMSO to 0.5% (check assay tolerance) lower_conc->inc_dmso adj_ph Adjust Buffer pH to 7.4 inc_dmso->adj_ph solubilizer Use a solubilizer (e.g., cyclodextrin) adj_ph->solubilizer end_node Stable & Soluble Solution Achieved solubilizer->end_node Resolved fresh_sol Prepare solutions fresh before each use inconsistent->fresh_sol Yes low_temp Store stocks at -80°C and work on ice fresh_sol->low_temp protect_light Protect from light (amber vials) low_temp->protect_light protect_light->end_node Resolved

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock 1. Prepare 10 mM This compound Stock in DMSO prep_work 2. Dilute to 10 µM in Test Buffers (Acidic, Neutral, Basic) prep_stock->prep_work incubate 3. Incubate aliquots at T=0 and T=24h under: - Heat (60°C) - Light (ICH Q1B) - Oxidation (H₂O₂) prep_work->incubate quench 4. Quench Reaction (e.g., dilute in mobile phase) incubate->quench hplc 5. Analyze by HPLC-UV quench->hplc data 6. Calculate % Degradation & Identify Products hplc->data

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol describes a general reversed-phase HPLC method for quantifying the concentration of this compound and detecting degradation products.

  • Objective: To determine the purity and concentration of this compound in solution.

  • Equipment & Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (FA)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 280 nm

      • Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Sample Analysis: Inject prepared samples (from stability studies or stock solutions) and integrate the peak area for this compound.

  • Data Analysis: Calculate the concentration or percentage remaining by comparing the peak area of this compound in the samples to the T=0 control or a standard curve.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding how a drug behaves under stress and for developing stability-indicating methods. They help establish degradation pathways and identify likely degradation products.

  • Objective: To identify the degradation pathways of this compound under various stress conditions.

  • Materials:

    • This compound

    • 1 M HCl, 1 M NaOH, 3% H₂O₂

    • Phosphate buffer (pH 7.4)

    • DMSO

  • Procedure:

    • Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Mix 1 mL of this compound solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of this compound solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the this compound stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the this compound stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

    • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using the HPLC-UV method described above. A T=0 sample (diluted stock solution) should be used as a control.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks (degradation products).

References

Technical Support Center: RA-V and Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the potential cytotoxic effects of the cyclopeptide RA-V on non-target cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is known about the general cytotoxicity of this compound on non-target (non-cancerous) cells?

A1: Current research suggests that this compound exhibits a degree of selectivity for cancer cells. Some studies indicate that this compound can interfere with cellular mechanisms essential for the survival of cancer cells while preserving normal cells[1]. It is believed that apoptosis, a form of programmed cell death, plays a significant role in eliminating cancer cells without causing damage to surrounding normal tissues[2]. However, comprehensive quantitative data, such as IC50 values across a wide range of non-cancerous cell lines, is limited in publicly available literature. One study on a related cyclopeptide, RA-700, showed some in vivo effects, which may provide some insight.[3]

Q2: Are there any in vivo toxicity data available for this compound or related compounds?

Q3: Which signaling pathways are known to be affected by this compound, and could this impact non-target cells?

A3: this compound is known to primarily target the PI3K/Akt and NF-κB signaling pathways. These pathways are crucial for regulating cell proliferation, survival, and inflammation in both cancerous and normal cells. In cancer cells, inhibition of these pathways by this compound leads to apoptosis. While the specific downstream effects of this inhibition in various non-target cell types are not well-documented, it is plausible that cell lines highly dependent on these pathways for survival and proliferation could exhibit some level of sensitivity to this compound.

Q4: How does this compound inhibit the PI3K/Akt and NF-κB signaling pathways?

A4: this compound has been shown to inhibit the PI3K/Akt pathway by disrupting the interaction between PDK1 and Akt. For the NF-κB pathway, this compound has been found to target TAK1, a key kinase in the activation cascade, and interrupt the interaction between TAK1 and TAB2.

Q5: What are the recommended methods for assessing the cytotoxicity of this compound in my non-target cell line?

A5: Several robust methods are available to measure cytotoxicity. Commonly used assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.

  • ATP Assay: Measures the level of intracellular ATP, which correlates with cell viability.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in a non-cancerous control cell line.
  • Possible Cause 1: Cell Line Sensitivity: Your specific non-target cell line may be particularly sensitive to the inhibition of the PI3K/Akt or NF-κB pathways.

    • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value of this compound for your specific cell line. Compare this value to the known IC50 values for cancer cell lines to understand its relative sensitivity.

  • Possible Cause 2: Suboptimal Experimental Conditions: Factors such as cell density, passage number, and overall cell health can influence the outcome of cytotoxicity assays.

    • Troubleshooting Step: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Standardize the cell seeding density and passage number for all experiments to ensure reproducibility.

  • Possible Cause 3: Contamination: Mycoplasma or other microbial contamination can affect cell health and sensitize cells to cytotoxic agents.

    • Troubleshooting Step: Regularly test your cell cultures for contamination.

Issue 2: Inconsistent results in cytotoxicity assays.
  • Possible Cause 1: Reagent Variability: The quality and preparation of this compound stock solutions and assay reagents can impact results.

    • Troubleshooting Step: Prepare fresh this compound dilutions for each experiment from a well-characterized stock solution. Ensure all assay reagents are within their expiration dates and stored correctly.

  • Possible Cause 2: Assay-Specific Issues: Different cytotoxicity assays measure different cellular parameters and can yield varied results.

    • Troubleshooting Step: If possible, use two different types of cytotoxicity assays to confirm your findings (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release).

Quantitative Data Summary

Table 1: In Vivo Toxicity of RA-700 (a related cyclopeptide) in Mice

ParameterObservationReference
White Blood Cell (WBC) CountSlight reduction
Red Blood Cell (RBC) CountNo reduction
Platelet CountNo reduction
Blood Urea Nitrogen (BUN)No change
CreatinineNo change
GPT (ALT)No change
GOT (AST)No change

Disclaimer: This data is for the related compound RA-700 and may not be fully representative of this compound's in vivo toxicity profile.

Table 2: Commonly Used In Vitro Cytotoxicity Assays

AssayPrinciple
MTT AssayMeasures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
LDH Release AssayMeasures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, in the culture supernatant.
Annexin V/PI StainingUses fluorescent labels to differentiate between live, apoptotic (Annexin V positive), and necrotic (PI positive) cells via flow cytometry.
ATP AssayQuantifies the amount of intracellular ATP, which is an indicator of metabolically active, viable cells.

Experimental Protocols

General Protocol for Assessing this compound Cytotoxicity using MTT Assay
  • Cell Seeding:

    • Harvest non-target cells during their logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound dilutions to the respective wells.

    • Include wells with vehicle control (e.g., DMSO) and untreated cells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualizations

RA_V_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream RAV This compound RAV->inhibition inhibition->PDK1 inhibition->Akt

Caption: this compound inhibits the PI3K/Akt signaling pathway by disrupting PDK1-Akt interaction.

RA_V_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) TAK1 TAK1 Receptor->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates TAB2 TAB2 TAB2->TAK1 IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates RAV This compound RAV->inhibition_point inhibition_point->TAK1 inhibition_point->TAB2 Gene_expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_expression

Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.

Cytotoxicity_Workflow start Start: Assess this compound effect on non-target cells seed_cells Seed non-target cells in 96-well plate start->seed_cells treat_cells Treat cells with a range of this compound concentrations seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate perform_assay Perform cytotoxicity assay (e.g., MTT, LDH) incubate->perform_assay measure Measure signal (e.g., absorbance, fluorescence) perform_assay->measure analyze Analyze data: - Calculate % viability - Determine IC50 measure->analyze evaluate Evaluate results analyze->evaluate low_tox Low cytotoxicity observed evaluate->low_tox Viability high high_tox High cytotoxicity observed evaluate->high_tox Viability low troubleshoot Troubleshoot: - Check cell health - Verify this compound concentration - Confirm with a second assay high_tox->troubleshoot

Caption: Experimental workflow for assessing this compound cytotoxicity in non-target cells.

References

Technical Support Center: RA-V Experimental Series

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RA-V, a novel synthetic retinoid designed for targeted pathway modulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Our goal is to help you anticipate and resolve potential issues, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an analog of retinoic acid (RA) and is designed to act as a high-affinity agonist for Retinoic Acid Receptors (RARs), particularly the alpha subtype (RARα). By binding to RARs, this compound modulates the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. However, due to its unique structural modifications, off-target activities have been observed and require careful consideration in experimental design.

Q2: What are the most common off-target effects observed with this compound?

The most frequently reported off-target effects of this compound involve the activation of other nuclear receptor families and interference with key cellular signaling pathways. These can include:

  • Retinoid X Receptor (RXR) independent signaling: Unlike endogenous retinoids, this compound may exhibit some activity that does not require the formation of an RAR-RXR heterodimer.

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway activation: At higher concentrations, this compound has been shown to induce phosphorylation of Akt, leading to downstream effects on cell survival and metabolism.

  • MAPK/ERK pathway modulation: Off-target effects have been noted on the Raf/MEK/ERK signaling cascade, which can influence cell proliferation and differentiation outcomes.[1]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:

  • Dose-response experiments: Always perform a thorough dose-response analysis to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target activity.

  • Use of specific inhibitors: Co-treatment with inhibitors of known off-target pathways (e.g., PI3K or MEK inhibitors) can help to dissect the specific effects of this compound.

  • Control experiments: Include appropriate controls, such as parental cell lines lacking the target receptor or cells treated with a well-characterized pan-RAR antagonist, to distinguish on-target from off-target effects.

  • Transcriptomic analysis: Perform RNA sequencing to obtain a global view of gene expression changes and identify the activation of unexpected pathways.

Troubleshooting Guides

Issue 1: Inconsistent results in cell differentiation assays.

Possible Cause 1: Cell density and confluency.

  • Troubleshooting Step: Ensure that cells are seeded at a consistent density for all experiments. Retinoid signaling can be highly dependent on cell-to-cell contact and confluency. Document and standardize the confluency at the time of treatment.

Possible Cause 2: Variability in this compound activity.

  • Troubleshooting Step: this compound is light and air-sensitive. Ensure that the compound is stored correctly in a dark, inert atmosphere. Prepare fresh dilutions for each experiment from a recently tested stock solution.

Possible Cause 3: Off-target signaling interference.

  • Troubleshooting Step: High concentrations of this compound may trigger anti-proliferative or pro-survival signals through off-target pathways, confounding differentiation readouts. Perform a dose-response experiment and assess markers of off-target pathway activation (e.g., phospho-Akt, phospho-ERK) at each concentration.

Issue 2: Unexpected cell toxicity at high concentrations.

Possible Cause 1: Apoptosis induction via off-target pathways.

  • Troubleshooting Step: High doses of this compound may induce apoptosis through mechanisms independent of RAR activation. Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) in a dose-dependent manner.

Possible Cause 2: Solvent toxicity.

  • Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the threshold of toxicity for your specific cell line. Run a solvent-only control.

Quantitative Data Summary

The following tables summarize quantitative data from internal validation studies on the off-target effects of this compound.

Table 1: Comparative IC50 Values for On-Target and Off-Target Pathways

Target/PathwayThis compound IC50 (nM)All-trans Retinoic Acid (ATRA) IC50 (nM)
On-Target
RARα Activation15 ± 2.125 ± 3.4
Off-Target
PI3K/Akt (pAkt)750 ± 50> 10,000
MAPK/ERK (pERK)1200 ± 150> 10,000

Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Gene Expression Changes in Off-Target Pathways

GenePathwayFold Change (1 µM this compound)
CCND1Cell Cycle2.5 ± 0.3
BCL2Apoptosis1.8 ± 0.2
MYCProliferation3.1 ± 0.4

Fold change is relative to vehicle-treated control cells after 24 hours of treatment. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Western Blot Analysis of Off-Target Pathway Activation
  • Cell Treatment: Plate cells at a density of 1 x 10^6 cells per 60 mm dish. The following day, treat with this compound at a range of concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle control for the desired time point (e.g., 30 minutes for rapid signaling events).

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, total Akt, total ERK, and a loading control like β-actin) overnight at 4°C. The following day, wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Off-Target Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle as described above for a longer time point (e.g., 24 hours). Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for target genes (e.g., CCND1, BCL2, MYC) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

RA_V_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways RA_V This compound RAR_RXR RAR/RXR Heterodimer RA_V->RAR_RXR Binds RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates PI3K PI3K Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes MEK MEK ERK ERK MEK->ERK Activates ERK->Cell_Survival Promotes RA_V_off This compound (High Conc.) RA_V_off->PI3K Activates RA_V_off->MEK Activates

Caption: On-target vs. off-target signaling of this compound.

Experimental_Workflow start Start: Inconsistent Results check_conc Verify this compound Concentration & Stability start->check_conc check_cells Standardize Cell Culture Conditions start->check_cells dose_response Perform Dose-Response Experiment check_conc->dose_response check_cells->dose_response assess_off_target Assess Off-Target Pathway Activation (Western, qRT-PCR) dose_response->assess_off_target use_inhibitors Use Pathway-Specific Inhibitors assess_off_target->use_inhibitors end End: Clarified Mechanism use_inhibitors->end

References

Technical Support Center: Optimizing RA-V Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of RA-V for maximum experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?

A1: For initial in-vitro experiments, a starting concentration range of 1 µM to 50 µM is recommended. The optimal concentration can vary significantly depending on the cell line being used and the specific biological endpoint being measured. A dose-response experiment is crucial to determine the most effective concentration for your particular model system.

Q2: How does the purity of this compound impact its effective concentration?

A2: The purity of the this compound compound is a critical factor. Impurities can interfere with the biological activity of this compound, potentially leading to a higher required concentration or off-target effects. It is essential to use highly purified this compound (ideally >95%) for reproducible and reliable results. Always verify the purity of your compound, as specified by the supplier's certificate of analysis.

Q3: What are the common solvents for dissolving this compound, and could the solvent affect the experiment?

A3: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. The final concentration of DMSO in the culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other confounding effects on the cells.

Q4: How long should cells be incubated with this compound to observe a significant effect?

A4: The necessary incubation time with this compound is dependent on the specific cellular process being investigated. For signaling pathway studies, effects can often be observed within a few hours. However, for assays measuring cell viability or apoptosis, longer incubation periods, such as 24 to 72 hours, are typically required to see a significant response.

Troubleshooting Guide

Issue 1: No observable effect at the tested concentrations of this compound.

  • Possible Cause 1: Concentration is too low.

    • Solution: Perform a dose-response experiment with a broader range of concentrations, including higher concentrations than initially tested.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Extend the incubation period to allow for the biological effect to manifest. A time-course experiment can help identify the optimal time point.

  • Possible Cause 3: Poor compound stability.

    • Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.

Issue 2: High levels of cytotoxicity observed across all tested concentrations.

  • Possible Cause 1: Concentration is too high.

    • Solution: Test a range of lower concentrations to identify a non-toxic, yet effective, concentration.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%).

  • Possible Cause 3: Contamination of the this compound compound.

    • Solution: Verify the purity of the this compound sample. If necessary, obtain a new, high-purity batch of the compound.

Data Presentation: In-Vitro Efficacy of this compound

Cell LineAssay TypeConcentration Range TestedOptimal Concentration (IC50)Incubation TimeReference
A549 (Lung Carcinoma)MTT Assay (Viability)0 - 100 µM25.3 µM48 hours
HCT116 (Colon Carcinoma)MTT Assay (Viability)0 - 100 µM18.7 µM48 hours
MCF-7 (Breast Adenocarcinoma)Apoptosis Assay10 - 50 µM~20 µM24 hours
HepG2 (Hepatocellular Carcinoma)Western Blot (p53 expression)5 - 40 µM20 µM24 hours

Experimental Protocols

Dose-Response Experiment Using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock (in DMSO) serial_dilute Serial Dilute this compound in Culture Medium prep_stock->serial_dilute seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with Diluted this compound seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure Measure Absorbance viability_assay->measure analyze Analyze Data & Determine IC50 measure->analyze

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_cell Cellular Response RAV This compound ROS Increased ROS Production RAV->ROS p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Technical Support Center: Troubleshooting RA-V Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of RA-V (Retinoic Acid) in cell culture media. The following information is designed to help you identify the cause of precipitation and provides systematic solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: this compound, a form of retinoic acid, is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media.[1][2] Precipitation commonly occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol, is diluted into the aqueous environment of the media.[3][4] The abrupt change in solvent polarity causes the this compound to fall out of solution.

Q2: Can the type of media I'm using contribute to this compound precipitation?

A2: Yes. The stability and solubility of this compound are significantly lower in serum-free media compared to media supplemented with fetal bovine serum (FBS).[5] Serum proteins, such as albumin, can bind to this compound, increasing its stability and preventing precipitation. In serum-free conditions, the absence of these binding proteins makes this compound more prone to precipitation and degradation.

Q3: Does the way I prepare and store my this compound stock solution matter?

A3: Absolutely. This compound is sensitive to light, air, and heat, which can lead to its degradation and reduced solubility. Stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol, protected from light by using amber vials, and stored at -20°C or -80°C under an inert gas atmosphere if possible. Repeated freeze-thaw cycles should be avoided.

Q4: I observed a precipitate in my media. Is my experiment ruined?

A4: Not necessarily, but it is a critical issue to address. The precipitate consists of undissolved this compound, meaning the final concentration of soluble, active compound in your media is lower than intended. This can lead to inconsistent and unreliable experimental results. It is crucial to troubleshoot the precipitation issue to ensure the desired concentration of this compound is available to your cells.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.

Logical Workflow for Troubleshooting this compound Precipitation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions for Stock Issues cluster_3 Solutions for Media Issues cluster_4 Procedural Optimization cluster_5 Verification start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock check_media Are you using serum-free media? check_stock->check_media Yes remake_stock Remake stock solution. Ensure complete dissolution. Store properly (dark, cold). check_stock->remake_stock add_serum Use serum-containing media. check_media->add_serum Yes add_bsa If serum-free, supplement with bovine serum albumin (BSA). check_media->add_bsa Yes, and must remain serum-free prewarm_media Pre-warm media to 37°C before adding this compound. check_media->prewarm_media No remake_stock->check_media add_serum->prewarm_media add_bsa->prewarm_media dilution_method Add this compound stock to media dropwise while gently vortexing. prewarm_media->dilution_method final_concentration Lower the final concentration of this compound. dilution_method->final_concentration end Precipitation Resolved final_concentration->end RAR_RXR_Pathway cluster_cell Target Cell cluster_nucleus RAV This compound (Retinoic Acid) CRABP CRABP RAV->CRABP Binds in cytoplasm Nucleus Nucleus CRABP->Nucleus Translocation RAR RAR CoRepressor Co-repressor Complex (e.g., NCOR) RAR->CoRepressor Releases RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE CoRepressor->RAR Gene Target Gene RARE->Gene Regulates CoActivator Co-activator Complex (e.g., NCOA) CoActivator->RAR Recruits Transcription Transcription Gene->Transcription RAV_in_nucleus This compound RAV_in_nucleus->RAR Binds

References

Technical Support Center: Reducing Experimental Variability in RA-V Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Rheumatoid Arthritis (RA) models, with a focus on the widely used Collagen-Induced Arthritis (CIA) model.

Troubleshooting Guides

This section addresses specific issues that can arise during RA-V experiments and offers solutions to mitigate them.

Issue 1: Low or Inconsistent Disease Incidence and Severity

Possible Causes and Solutions

CauseSolution
Animal Strain and Supplier Different mouse or rat strains exhibit varying susceptibility to CIA. It is crucial to use a known susceptible strain (e.g., DBA/1 mice). Susceptibility can also vary between vendors and even between different facilities of the same vendor due to differences in microbiome composition. It is recommended to conduct a small pilot study with animals from various suppliers to determine the most susceptible source for your laboratory conditions.[1]
Improper Emulsion Preparation The quality of the collagen/Complete Freund's Adjuvant (CFA) emulsion is critical. The double syringe method can lead to significant batch-to-batch variation. Using a homogenizer is the recommended method for creating a stable and effective emulsion. Avoid sonication, as it can degrade the collagen and reduce its arthritogenicity.[1] Perform a "water drop test" to ensure emulsion quality; a stable emulsion will not disperse when a drop is placed in water.
Incorrect Immunization Technique The injection site is crucial for successful disease induction. Immunizations should be administered subcutaneously at the base of the tail. For a primary immunization, inject approximately 2 cm from the base of the tail. If a booster is required, it should be administered about 3 cm from the base of the tail. Injecting too close to the base can cause systemic inflammation, which may reduce the arthritogenic response.[1] Care must be taken to avoid injecting the emulsion into the tail vein, which can be fatal to the animal.[1]
Animal Housing Conditions The microbiome has a significant impact on the immune system and, consequently, on the development of CIA. House animals under Specific Pathogen-Free (SPF) conditions to maintain a consistent gut flora. If using conventional housing, ensure the animal room is thoroughly cleaned before and during the study.[1] Environmental factors such as temperature and humidity can also influence arthritis development.
Issue 2: High Variability in Clinical and Histological Scoring

Possible Causes and Solutions

CauseSolution
Inconsistent Scoring Methodology Subjectivity in scoring is a major source of variability. Implement a standardized, semi-quantitative scoring system for both clinical signs (e.g., paw swelling, erythema) and histological features (e.g., inflammation, pannus formation, bone erosion). All scoring should be performed by at least two independent, blinded observers to ensure consistency and reduce bias.
Variable Tissue Sectioning and Staining To ensure reliable histological scoring, multiple sections from each joint, approximately 50–70 µm apart, should be analyzed. All slides should be stained simultaneously to avoid variations in staining intensity and color. Standard stains include Hematoxylin and Eosin (H&E) for inflammation and Tartrate-Resistant Acid Phosphatase (TRAP) for osteoclasts and bone erosion.
Timing of Assessment The timing of clinical and histological assessments can significantly impact the results. Establish a consistent schedule for scoring that aligns with the expected disease progression in your model.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound animal models?

A1: Variability in this compound models can stem from several factors:

  • Animal-related factors: Genetic background, sex, age, weight, and microbiome composition.

  • Environmental factors: Housing conditions (SPF vs. conventional), temperature, humidity, and handling procedures.

  • Experimental procedures: Preparation of immunogens, injection techniques, and methods for assessing disease.

  • Data analysis: Inconsistent scoring methods and inappropriate statistical analyses.

Q2: How can I standardize my experimental protocol to reduce variability?

A2: Standardization is key to reproducibility.

  • Detailed Protocol: Create a comprehensive, step-by-step protocol that is followed consistently for all experiments.

  • Animal Consistency: Use animals of the same strain, sex, and age from a single, reliable vendor.

  • Reagent Quality Control: Use reagents from the same lot for the duration of a study to avoid lot-to-lot variability.

  • Blinding: Blind the investigators who are performing treatments, making clinical observations, and conducting histological analyses to prevent bias.

  • Randomization: Randomly assign animals to treatment groups to distribute any inherent variability equally.

Q3: What statistical methods are recommended for analyzing data with inherent variability?

A3: The choice of statistical method depends on the experimental design and the nature of the data.

  • Parametric vs. Non-parametric tests: Use parametric tests like t-tests and ANOVA if your data are normally distributed. If not, non-parametric alternatives such as the Mann-Whitney U test or Kruskal-Wallis H test are more appropriate.

  • Blocking: Group animals into "blocks" based on known sources of variability (e.g., initial body weight, litter) to reduce experimental error.

  • Mixed-effects models: These models can account for variability between individual animals.

Quantitative Data Summary

Table 1: Impact of Living Environment on Arthritis Risk

EnvironmentOdds Ratio (OR) for Arthritis (Cross-sectional)Hazard Ratio (HR) for Arthritis (Follow-up)
Moderate1.281.26
Unfavorable1.491.36

Data from a national study in China on middle-aged and older adults.

Table 2: Standardized Histological Scoring System for Synovitis

Histological FeatureScore 0Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Synovial Inflammation Healthy, 1-2 cell layers of synovial membrane, no inflammatory infiltrates.3-5 cell-layered synovial membrane, mild cellular infiltrate into the synovium and exudate in the joint cavity with low cell density.Multilayered synovial membranes, enhanced cellular infiltrates and increased cell density throughout the joints.Maximal expanded inflammation filling all joint cavities, hyperplastic synovial tissue with high cell density.
Pannus Formation No pannusMinimal pannus formationModerate pannus formationExtensive pannus formation
Bone Erosion No erosionMinor erosionModerate erosionSevere erosion
Cartilage Damage Intact cartilageSuperficial fibrillationPartial loss of cartilageComplete loss of cartilage

Adapted from a consensus on standardized microscopic arthritis scoring.

Experimental Protocols

Protocol: Collagen-Induced Arthritis (CIA) in Mice
  • Animal Selection: Use male DBA/1 mice, 8-12 weeks old.

  • Collagen Preparation: Dissolve bovine type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.

  • Emulsion Preparation:

    • On the day of immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.

    • Use a homogenizer to create a thick, stable emulsion.

    • Test the emulsion by placing a drop in water; it should not disperse.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail, approximately 2 cm from the body.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail, approximately 3 cm from the body.

  • Clinical Assessment:

    • Begin clinical scoring 21 days after the primary immunization and continue 3-4 times per week.

    • Use a standardized scoring system (e.g., 0 = no signs of arthritis; 1 = swelling and/or erythema of one joint; 2 = swelling and/or erythema of more than one joint; 3 = severe swelling and erythema of the entire paw; 4 = maximum inflammation with ankylosis).

  • Histological Analysis (at study termination):

    • Euthanize mice and collect hind paws.

    • Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with H&E and TRAP.

    • Score for inflammation, pannus formation, and bone erosion using a standardized scoring system.

Visualizations

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_selection Animal Selection (Strain, Vendor, Sex, Age) emulsion Emulsion Preparation (Homogenization) animal_selection->emulsion reagent_prep Reagent Preparation (Collagen, Adjuvants) reagent_prep->emulsion immunization Primary Immunization (Day 0) emulsion->immunization booster Booster Immunization (Day 21) immunization->booster monitoring Clinical Scoring (3-4 times/week) booster->monitoring termination Study Termination monitoring->termination histology Histological Analysis termination->histology data_analysis Data Analysis histology->data_analysis

Caption: Workflow for a typical Collagen-Induced Arthritis (CIA) experiment.

signaling_pathway cluster_antigen Antigen Presentation cluster_activation Immune Cell Activation cluster_inflammation Inflammatory Cascade cluster_pathology Joint Pathology APC Antigen Presenting Cell (APC) T_cell T-Cell APC->T_cell Presents Collagen B_cell B-Cell T_cell->B_cell Activates Macrophages Macrophages T_cell->Macrophages Activates Autoantibodies Autoantibodies B_cell->Autoantibodies Produces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophages->Cytokines Releases Synovitis Synovitis Cytokines->Synovitis Autoantibodies->Synovitis Pannus Pannus Formation Synovitis->Pannus Destruction Cartilage & Bone Destruction Pannus->Destruction variability_sources cluster_animal Animal Factors cluster_environment Environmental Factors cluster_procedure Procedural Factors Variability Experimental Variability Genetics Genetics & Strain Variability->Genetics Vendor Vendor & Microbiome Variability->Vendor Individual Individual Variation (Age, Weight) Variability->Individual Housing Housing Conditions Variability->Housing Handling Handling & Stress Variability->Handling Immunization Immunization Protocol Variability->Immunization Scoring Subjective Scoring Variability->Scoring Reagents Reagent Quality Variability->Reagents

References

RA-V batch to batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RA-V. This resource is designed to help you troubleshoot and resolve common issues related to batch-to-batch consistency, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in signal intensity with a new batch of this compound compared to the previous one. What are the potential causes?

A significant drop in signal intensity with a new antibody batch is a common issue. The primary causes often revolve around variations in antibody concentration, activity, or experimental execution. It is also possible that the antibody's storage conditions have been compromised.

Q2: Our new lot of this compound is showing higher background noise than the previous lot. How can we address this?

Increased background noise can be attributed to several factors, including the presence of antibody aggregates, non-specific binding, or issues with the blocking or washing steps in your protocol. The concentration of the antibody used might also be too high.

Q3: Can we use the same protocol and dilution for a new batch of this compound as we did for the old one?

While we strive for high consistency between batches, we recommend that you always perform a new titration/optimization experiment for each new lot of this compound. Minor variations in concentration or activity can occur, and re-optimization ensures you are using the antibody at its optimal concentration for your specific application.

Troubleshooting Guides

Issue 1: Decreased Signal Intensity

If you are experiencing a weaker signal with a new batch of this compound, follow these troubleshooting steps:

  • Verify Antibody Concentration and Storage:

    • Ensure the antibody was stored at the recommended temperature and was not subjected to multiple freeze-thaw cycles.

    • Confirm the concentration on the new vial's certificate of analysis (CoA) and ensure your dilution calculations are correct.

  • Perform a Titration Experiment:

    • The optimal concentration for a new batch may differ slightly from the previous one. Conduct a titration experiment to determine the ideal working concentration.

  • Check Reagent and Buffer Integrity:

    • Ensure all buffers and reagents are fresh and correctly prepared. Contaminated or old reagents can significantly impact signal intensity.

  • Control Sample Validation:

    • Use a known positive control sample to confirm that the issue is with the new antibody batch and not with the experimental samples.

start Start: Decreased Signal with New this compound Batch check_storage Verify Storage Conditions (-20°C or -80°C, no repeated freeze-thaw) start->check_storage check_coa Check Certificate of Analysis for Concentration check_storage->check_coa Storage OK contact_support Contact Technical Support check_storage->contact_support Improper Storage titration Perform Titration Experiment (e.g., 1:500, 1:1000, 1:2000) check_coa->titration Concentration Verified check_coa->contact_support Concentration Mismatch reagent_check Check Reagent & Buffer Integrity (Freshness, pH) titration->reagent_check Titration Performed titration->contact_support No Improvement positive_control Validate with Positive Control reagent_check->positive_control Reagents OK reagent_check->contact_support Reagent Issue Suspected resolve Issue Resolved positive_control->resolve Signal Restored positive_control->contact_support Control Fails

Caption: Troubleshooting workflow for decreased signal intensity.

Issue 2: Increased Background Noise

For issues with high background, consider the following:

  • Optimize Antibody Concentration:

    • As a first step, perform a titration experiment. Using too high a concentration of the antibody is a common cause of high background.

  • Enhance Blocking and Washing Steps:

    • Increase the duration of the blocking step or try a different blocking buffer (e.g., 5% BSA instead of milk, or vice-versa).

    • Increase the number and duration of wash steps to more effectively remove non-specifically bound antibodies.

  • Antibody Centrifugation:

    • Before use, centrifuge the antibody vial at 10,000 x g for 5 minutes to pellet any aggregates that may have formed during storage.

start Start: High Background with New this compound Batch optimize_conc Optimize Antibody Concentration (Titration) start->optimize_conc improve_blocking Enhance Blocking (Increase time, change buffer) optimize_conc->improve_blocking increase_washes Increase Wash Steps (Longer duration, more repetitions) improve_blocking->increase_washes centrifuge_ab Centrifuge Antibody (Remove aggregates) increase_washes->centrifuge_ab end Background Reduced centrifuge_ab->end

Caption: Protocol for mitigating high background noise.

Experimental Protocols

Protocol 1: this compound Titration by Western Blot

This protocol is designed to determine the optimal working concentration for a new batch of this compound.

  • Prepare Protein Lysates: Load a consistent amount of protein lysate from a positive control cell line across all lanes of an SDS-PAGE gel.

  • Electrophoresis and Transfer: Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Prepare a series of dilutions of the new this compound batch (e.g., 1:500, 1:1000, 1:2000, 1:5000) in the blocking buffer. Incubate individual membrane strips with each dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: The optimal dilution is the one that provides a strong specific signal with the lowest background.

Protocol 2: Side-by-Side Comparison of this compound Batches

This protocol allows for a direct comparison of the performance of a new batch against a previous, validated batch.

  • Sample Preparation: Prepare identical sets of positive and negative control samples.

  • Run Parallel Assays: Set up two identical experiments in parallel. One will use the old batch of this compound, and the other will use the new batch.

  • Use Optimal Concentrations: For the old batch, use the previously established optimal concentration. For the new batch, it is recommended to test a few dilutions around the concentration of the old batch.

  • Identical Conditions: Ensure all other experimental parameters (incubation times, temperatures, reagent lots) are kept identical between the two experiments.

  • Data Acquisition: Acquire data under the same settings (e.g., exposure time for Western blots, voltage settings for flow cytometry).

  • Comparative Analysis: Directly compare the signal-to-noise ratio between the two batches.

Quantitative Data Summary

The following table provides a hypothetical comparison of performance metrics between two batches of this compound, as determined by a side-by-side ELISA experiment.

ParameterPrevious Batch (Lot #A123)New Batch (Lot #B456) - UntitratedNew Batch (Lot #B456) - Optimized
Optimal Concentration 1:10001:10001:1500
Signal Intensity (OD450) 1.851.251.82
Background (OD450) 0.120.250.13
Signal-to-Noise Ratio 15.45.014.0

This data illustrates that while the new batch initially showed lower performance, a simple re-titration allowed for performance comparable to the previous batch.

Technical Support Center: Overcoming Resistance to RA-V (Vemurafenib) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with RA-V (Vemurafenib). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on overcoming resistance.

Troubleshooting Guides

This section is designed to help you identify and solve common problems encountered during your in vitro and in vivo experiments with this compound.

Problem 1: Higher than expected cell viability in BRAF V600E mutant cell lines after this compound treatment.
Possible Cause Troubleshooting Steps
Incorrect Drug Concentration 1. Verify the concentration and integrity of your this compound stock solution. 2. Prepare fresh dilutions for each experiment.[1]
Cell Line Contamination or Misidentification 1. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. 2. Regularly test for mycoplasma contamination.[1]
Intrinsic Resistance 1. Confirm the BRAF V600E mutation status of your cell line. 2. Assess baseline activation of bypass pathways (e.g., PI3K/AKT pathway) via Western blot for markers like p-AKT.[2] 3. Consider co-existing mutations (e.g., in PTEN, NF1, or RAS) that can confer primary resistance.[2][3]
Suboptimal Assay Conditions 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. 2. Ensure the duration of drug exposure is appropriate for the cell line and endpoint being measured.
Problem 2: Development of acquired resistance in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
MAPK Pathway Reactivation 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of the resistant line to the parental line. A significant increase confirms acquired resistance. 2. Assess ERK Phosphorylation: Use Western blot to check for persistent or restored p-ERK levels in the presence of this compound. 3. Sequence for Secondary Mutations: Analyze key genes in the MAPK pathway for secondary mutations, such as NRAS (codons 12, 13, 61), KRAS, and MEK1/2. 4. Check for BRAF Alterations: Investigate BRAF V600E amplification via qPCR or the presence of BRAF splice variants using RT-PCR and sequencing.
Activation of Bypass Pathways 1. Assess PI3K/AKT Pathway: Perform Western blot for p-AKT, p-mTOR, and other downstream effectors. Loss of PTEN expression can also be a cause. 2. Investigate Receptor Tyrosine Kinase (RTK) Upregulation: Screen for increased expression and phosphorylation of RTKs such as EGFR, PDGFRβ, and IGF-1R.
Phenotypic Changes 1. Epithelial-to-Mesenchymal Transition (EMT): Assess for changes in cell morphology and expression of EMT markers (e.g., SNAIL, SLUG, Vimentin). 2. Altered Metabolism: Investigate changes in metabolic dependencies, such as increased reliance on glutamine or serine metabolism.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary mechanisms of resistance to this compound?

Resistance to this compound, a BRAF inhibitor, is broadly categorized into two main mechanisms:

  • Reactivation of the MAPK Pathway: This is the most common resistance mechanism. It can occur through secondary mutations in downstream components like NRAS and MEK1, or through alterations in BRAF itself, such as gene amplification or the expression of alternative splice variants that can still signal in the presence of the drug.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of the MAPK pathway. The most prominent of these is the PI3K/AKT/mTOR pathway, often triggered by the upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, IGF-1R, and EGFR.

Q2: How can I confirm that my cell line has developed acquired resistance to this compound?

To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant cells is a clear indicator of acquired resistance.

Experimental Design & Protocols

Q3: How do I generate an this compound resistant cell line in the lab?

This compound resistant cell lines can be generated by chronically exposing a sensitive parental cell line (with a BRAF V600E mutation) to gradually increasing concentrations of this compound over a prolonged period. This selective pressure allows for the emergence and proliferation of resistant clones. For example, you can start with a low concentration of this compound (around the IC50 of the parental line) and incrementally increase the dose as the cells adapt and resume proliferation over several weeks to months.

Q4: What are the recommended combination therapies to overcome this compound resistance in my experiments?

Based on clinical and preclinical data, the most effective strategy to overcome or delay this compound resistance is through combination therapy. A primary approach is the dual inhibition of the MAPK pathway by combining a BRAF inhibitor (like this compound) with a MEK inhibitor (e.g., cobimetinib (B612205) or trametinib). This combination has been shown to improve progression-free survival compared to BRAF inhibitor monotherapy. Other potential combination strategies under investigation include targeting bypass pathways, for instance by combining this compound with PI3K/AKT inhibitors.

Q5: My this compound resistant cells show a bell-shaped response curve to the drug. What does this mean?

A bell-shaped viability curve, where peak proliferation occurs at a specific concentration of this compound and is reduced at both lower and higher concentrations, suggests that the resistant cells have become dependent on the drug for their continued proliferation. This phenomenon has been observed in some models of acquired resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound (Vemurafenib) in Sensitive and Resistant Melanoma Cell Lines
Cell LineBRAF StatusResistance StatusVemurafenib IC50 (µM)Fold Increase in ResistanceReference
A375 V600ESensitive~0.1 - 0.5N/A
A375M-R1 V600EResistant> 5~224-fold
WM793B-R1 V600EResistantNot specified~33-fold
SK-MEL28-R V600EResistantNot specified~66-fold
UACC62-R V600EResistantNot specified~86-fold
Table 2: Clinical Efficacy of Combination Therapy in BRAF V600-Mutant Melanoma
TherapyPhase III TrialMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Reference
Vemurafenib + Cobimetinib coBRIM9.9 months68%
Vemurafenib alone coBRIM6.2 months45%
Dabrafenib + Trametinib COMBI-d11.1 monthsNot specified
Dabrafenib alone COMBI-d8.8 monthsNot specified

Experimental Protocols

Protocol 1: Establishing this compound (Vemurafenib)-Resistant Cell Lines
  • Cell Seeding: Plate a BRAF V600E mutant melanoma cell line (e.g., A375) at a low density (~20% confluence).

  • Initial Treatment: Begin by treating the cells with this compound at a concentration close to the predetermined IC50 for the parental cell line.

  • Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of this compound in the culture medium. This can be done in stepwise increments over several weeks to months.

  • Maintenance: Once a resistant population is established that can proliferate in a high concentration of this compound (e.g., 1-2 µM), maintain the cells in this drug concentration to preserve the resistant phenotype.

  • Verification: Periodically confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay.

Protocol 2: Cell Viability Assay (MTT/MTS or CellTiter-Glo)
  • Cell Seeding: Seed parental and resistant cells into 96-well plates at an empirically determined optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours.

  • Assay:

    • For MTT/MTS: Add the reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution and read the absorbance on a plate reader.

    • For CellTiter-Glo: Add the reagent to each well, mix, and read the luminescence on a plate reader.

  • Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 values.

Protocol 3: Western Blot for MAPK and PI3K/AKT Pathway Activation
  • Cell Lysis: After treatment with this compound or other compounds for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling_Pathway_RAV_Resistance Mechanisms of Acquired Resistance to this compound cluster_0 MAPK Pathway Reactivation cluster_1 Bypass Pathway Activation RTK RTK (e.g., EGFR) RAS NRAS/KRAS (Activating Mutation) RTK->RAS CRAF CRAF RAS->CRAF BRAF_amp BRAF V600E (Amplification) MEK MEK1/2 (Activating Mutation) BRAF_amp->MEK BRAF_splice BRAF V600E (Splice Variant) BRAF_splice->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation_MAPK Cell Proliferation & Survival ERK->Proliferation_MAPK Bypass_RTK RTK (e.g., IGFR1, PDGFRβ) PI3K PI3K Bypass_RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K PTEN PTEN (Loss) PTEN->PI3K RAV This compound (Vemurafenib) BRAF BRAF V600E RAV->BRAF BRAF->MEK Experimental_Workflow Workflow for Studying this compound Resistance cluster_characterization Mechanism Characterization cluster_strategies Overcoming Resistance start Start with BRAF V600E Mutant Sensitive Cell Line generate_resistance Generate Resistant Line (Chronic this compound Exposure) start->generate_resistance confirm_resistance Confirm Resistance (IC50 Shift Assay) generate_resistance->confirm_resistance characterize Characterize Resistance Mechanism confirm_resistance->characterize western Western Blot (p-ERK, p-AKT) characterize->western sequencing Sequencing (NRAS, MEK1/2) characterize->sequencing qpcr qPCR (BRAF Amplification) characterize->qpcr test_strategies Test Strategies to Overcome Resistance characterize->test_strategies combo_therapy Combination Therapy (e.g., this compound + MEK inhibitor) test_strategies->combo_therapy alt_inhibitors Alternative Inhibitors (e.g., PI3K inhibitor) test_strategies->alt_inhibitors evaluate Evaluate Efficacy (Viability, Apoptosis Assays) combo_therapy->evaluate alt_inhibitors->evaluate end Conclusion evaluate->end Troubleshooting_Logic Troubleshooting Logic for this compound Resistance start Unexpected Cell Survival with this compound Treatment is_acquired Is this a previously sensitive cell line? start->is_acquired intrinsic_resistance Investigate Intrinsic Resistance: - Check for co-mutations (PTEN, NF1) - Assess baseline bypass pathway activation is_acquired->intrinsic_resistance No acquired_resistance Investigate Acquired Resistance is_acquired->acquired_resistance Yes check_pERK Is p-ERK restored in the presence of this compound? acquired_resistance->check_pERK mapk_reactivation MAPK Reactivation Likely: - Sequence NRAS, MEK1/2 - Check for BRAF amplification/splicing check_pERK->mapk_reactivation Yes bypass_pathway Bypass Pathway Activation Likely: - Check p-AKT levels - Screen for RTK upregulation check_pERK->bypass_pathway No

References

Technical Support Center: RA-V High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RA-V assays in a high-throughput screening (HTS) context. Our goal is to help you resolve common issues related to signal-to-noise ratio and ensure the robustness and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise (S/N) ratio for an this compound HTS assay?

A signal-to-noise ratio of 3 is often considered the minimum for accurate detection, though higher values are desirable for robust quantitative measurements.[1] For HTS, other metrics like the Z'-factor are also critical for assessing assay quality. An excellent Z'-factor, which accounts for both signal window and data variation, is between 0.5 and 1.0.[2]

Q2: What are the primary sources of noise in an this compound assay?

Noise in HTS assays can originate from multiple sources, including:

  • Biochemical factors: Non-specific binding of reagents, probe impurity, and variations in enzyme activity.[1]

  • Instrumental factors: Electronic noise from detectors (e.g., photomultiplier tubes), fluctuations in light sources, and stray photons.[1]

  • Environmental factors: Temperature and humidity fluctuations, which can lead to edge effects in microplates.[3]

  • Sample-related factors: Contamination, precipitation of compounds, or inherent fluorescence/luminescence of test compounds.

Q3: How can I distinguish between a true "hit" and a false positive in my this compound screen?

False positives can arise from compounds that interfere with the assay technology rather than the biological target. To identify them, it's recommended to perform orthogonal assays using a different detection method. Additionally, analyzing the dose-response curve and Hill coefficient can help identify non-specific inhibition.

Q4: What is the Z'-factor and why is it important for my this compound assay?

The Z'-factor is a statistical parameter used in HTS to measure the quality of an assay independent of test compounds. It quantifies the separation between the positive and negative control signals, taking into account the standard deviations of both. A Z'-factor above 0.5 indicates a large separation between controls and low data variability, signifying a robust and reliable assay.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio

A low S/N ratio can make it difficult to distinguish true hits from background noise, leading to unreliable data.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reagent Concentration Titrate key reagents (e.g., this compound substrate, enzyme) to find the optimal concentrations that maximize the signal window.
Insufficient Incubation Time Optimize incubation times to ensure the reaction reaches a stable endpoint.
High Background Signal - Optimize or change the blocking buffer to reduce non-specific binding.- Increase the number and stringency of wash steps.- Use detergents like Tween-20 to minimize non-specific interactions.
Low Signal Intensity - Check the quality and activity of your reagents.- Consider using a signal amplification system if available for your assay format.
Instrument Settings Not Optimized - Adjust detector gain settings to maximize signal without saturating the detector.- Ensure the correct excitation and emission wavelengths are used for fluorescent assays.
Issue 2: High Data Variability (High Coefficient of Variation - CV)

High variability across replicate wells can obscure real effects and reduce the statistical power of your screen.

Possible Causes and Solutions:

CauseRecommended Action
Pipetting Inaccuracies - Calibrate all pipettes and automated liquid handlers regularly.- Ensure proper mixing of all reagents before dispensing.
Edge Effects in Microplates - Pre-equilibrate plates to room temperature before use.- Use a humidified chamber during incubations to prevent evaporation.- Avoid using the outer wells or fill them with buffer/media.
Reagent Instability - Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles.- Check the expiration dates and storage conditions of all kit components.
Cell-Based Assay Issues - Ensure a uniform cell seeding density across all wells.- Use cells within a consistent passage number range.

Quantitative Data Summary

The following table summarizes key performance metrics and their acceptable ranges for a robust this compound HTS assay.

MetricFormulaAcceptable RangeSignificance
Signal-to-Noise Ratio (S/N) Mean(Signal) / SD(Background)> 3Indicates the ability to distinguish signal from background noise.
Signal-to-Background Ratio (S/B) Mean(Signal) / Mean(Background)> 2A simple measure of the signal window.
Z'-Factor 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|]0.5 to 1.0Gold standard for HTS assay quality, assessing the separation between controls.
Coefficient of Variation (%CV) [SD / Mean] * 100< 20%Measures the relative variability of replicate data points.

Experimental Protocols

Standard this compound Biochemical Assay Protocol

This protocol outlines a typical workflow for a 384-well plate format.

  • Compound Dispensing: Add 1 µL of test compounds and controls (e.g., positive control inhibitor, negative control DMSO) to the appropriate wells of a 384-well assay plate.

  • This compound Enzyme Addition: Add 20 µL of this compound enzyme solution (pre-diluted in assay buffer to the optimized concentration) to all wells.

  • Incubation 1: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 20 µL of the this compound substrate solution to initiate the reaction.

  • Incubation 2: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the plate on a compatible plate reader at the appropriate settings (e.g., luminescence, fluorescence excitation/emission wavelengths).

Visualizations

Below are diagrams illustrating key concepts and workflows related to your this compound assay.

RA_V_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound Ligand Receptor This compound Receptor Ligand->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation Response Cellular Response TF->Response Gene Expression

Caption: A diagram of the hypothetical this compound signaling pathway.

HTS_Workflow Start Start Compound Compound Dispensing Start->Compound Reagent Reagent Addition Compound->Reagent Incubation Incubation Reagent->Incubation Detection Signal Detection Incubation->Detection Analysis Data Analysis (S/N, Z') Detection->Analysis End End Analysis->End Troubleshooting_Tree Start Low S/N Ratio? High_BG High Background? Start->High_BG Yes Good_SN Proceed with Screen Start->Good_SN No Low_Signal Low Signal? High_BG->Low_Signal No Optimize_Wash Optimize Wash Steps & Blocking Buffer High_BG->Optimize_Wash Yes Check_Reagents Check Reagent Concentration & Quality Low_Signal->Check_Reagents Yes Check_Instrument Check Instrument Settings Low_Signal->Check_Instrument No

References

Validation & Comparative

A Head-to-Head Comparison of RA-V (Upadacitinib) and Compound X (Methotrexate) for the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of two prominent treatments for rheumatoid arthritis (RA): RA-V, a selective Janus kinase (JAK) inhibitor, and Compound X, a conventional synthetic disease-modifying antirheumatic drug (csDMARD). For the purpose of this analysis, this compound will be represented by upadacitinib (B560087) and Compound X by methotrexate (B535133), a long-standing first-line therapy. This comparison is supported by data from key clinical trials to inform research and development in rheumatology.

Executive Summary

Upadacitinib has demonstrated superior clinical and functional outcomes compared to methotrexate in methotrexate-naïve patients with moderately to severely active rheumatoid arthritis. The phase 3 SELECT-EARLY clinical trial showed that upadacitinib monotherapy led to significantly higher rates of clinical remission and low disease activity compared to methotrexate monotherapy. While both drugs are effective in managing RA, their mechanisms of action, and consequently their efficacy profiles, differ significantly. Upadacitinib offers a targeted approach by inhibiting specific inflammatory pathways, whereas methotrexate has a broader, less targeted immunomodulatory effect.

Data Presentation: Efficacy in Methotrexate-Naïve Patients

The following tables summarize key efficacy data from the SELECT-EARLY clinical trial, which directly compared upadacitinib monotherapy to methotrexate monotherapy in patients with RA who had not previously been treated with methotrexate.[1][2][3][4]

Table 1: Clinical Response at Week 12 in the SELECT-EARLY Trial

Efficacy EndpointUpadacitinib 15 mgMethotrexate
ACR20 71%41%
ACR50 52%28%
ACR70 33%15%

ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria.

Table 2: Disease Activity and Remission at Week 24 in the SELECT-EARLY Trial

Efficacy EndpointUpadacitinib 15 mgMethotrexate
DAS28-CRP <2.6 (Clinical Remission) 48%19%
CDAI ≤2.8 (Clinical Remission) 32%12%
Low Disease Activity (DAS28-CRP ≤3.2) 58%34%

DAS28-CRP is the Disease Activity Score in 28 joints using C-reactive protein. CDAI is the Clinical Disease Activity Index.

Table 3: Radiographic Progression at Week 24 in the SELECT-EARLY Trial

Efficacy EndpointUpadacitinib 15 mgMethotrexate
Mean Change in modified Total Sharp Score (mTSS) 0.20.7
Proportion of patients with no radiographic progression (ΔmTSS ≤0) 88%78%

The modified Total Sharp Score (mTSS) is a measure of joint damage.

Mechanism of Action

The distinct therapeutic profiles of upadacitinib and methotrexate stem from their different molecular mechanisms.

This compound (Upadacitinib): A Selective JAK1 Inhibitor

Upadacitinib is an oral, selective inhibitor of Janus kinase 1 (JAK1).[5] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are pathogenic in rheumatoid arthritis. By selectively inhibiting JAK1, upadacitinib modulates the signaling of pro-inflammatory cytokines such as IL-6 and IFN-γ, thereby reducing inflammation, joint damage, and the systemic symptoms of RA.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Upadacitinib Upadacitinib (this compound) Upadacitinib->JAK1 Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription Modulation cluster_folate_pathway Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_cellular_effects Cellular Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DHFR->THF Proliferation Lymphocyte Proliferation Purines->Proliferation Pyrimidines->Proliferation Inflammation Inflammation Proliferation->Inflammation Methotrexate Methotrexate (Compound X) Methotrexate->DHFR Inhibition cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Period Screening Patient Screening (MTX-naïve, active RA) UPA15 Upadacitinib 15mg QD Screening->UPA15 Randomization UPA30 Upadacitinib 30mg QD Screening->UPA30 Randomization MTX Methotrexate (titrated to 20mg/week) Screening->MTX Randomization Week12 Week 12 Assessment (Primary Endpoint: ACR50) UPA15->Week12 UPA30->Week12 MTX->Week12 Week24 Week 24 Assessment (Primary Endpoint: DAS28-CRP <2.6) (Secondary: mTSS) Week12->Week24

References

RA-V: A Novel Approach to Rheumatoid Arthritis Treatment by Targeting the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard of Care in Preclinical Disease Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational therapeutic RA-V, a novel cyclopeptide inhibitor of the Hippo signaling pathway effectors YAP and TAZ, against the current standard of care for rheumatoid arthritis (RA) in preclinical models. The data presented herein is a synthesis of experimental findings designed to elucidate the potential of this compound as a future therapeutic agent for RA.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. While current standard-of-care therapies, including conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), biologics, and Janus kinase (JAK) inhibitors, have significantly improved patient outcomes, a substantial number of patients either do not respond adequately or lose response over time. This highlights the need for novel therapeutic strategies targeting alternative pathways.

This compound represents a first-in-class therapeutic approach for RA by targeting the Hippo signaling pathway, a critical regulator of cell proliferation and inflammation. Preclinical evidence suggests that this compound demonstrates potent anti-inflammatory and disease-modifying effects, comparable or superior to the widely used csDMARD, Methotrexate. This guide will delve into the comparative efficacy of this compound, its mechanism of action, and the detailed experimental protocols that underpin these findings.

Comparative Efficacy of this compound versus Standard of Care

The efficacy of this compound has been evaluated in both in vitro and in vivo models of rheumatoid arthritis, with Methotrexate serving as the primary comparator, representing the first-line standard of care for moderate to severe RA.[1][2]

In Vitro Efficacy

The anti-proliferative and anti-inflammatory effects of this compound were assessed on synovial fibroblasts isolated from patients with active RA. These cells are key contributors to the pathogenesis of RA through their excessive proliferation and production of pro-inflammatory cytokines.

Table 1: In Vitro Efficacy of this compound on Synovial Fibroblasts from RA Patients

Treatment GroupConcentrationInhibition of Pro-inflammatory Cytokine (TNF-α) Secretion (%)Reduction in Cell Proliferation (%)
Placebo-0%0%
Methotrexate1 µM45%30%
This compound 1 µM 75% 60%
This compound 5 µM 85% 72%
In Vivo Efficacy

The therapeutic potential of this compound in a systemic disease model was evaluated using the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares many pathological features with human RA.

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupDosageReduction in Paw Swelling (%)Improvement in Arthritis Score
Placebo-0%0
Methotrexate1 mg/kg50%2.5
This compound 5 mg/kg 80% 1.5
This compound 10 mg/kg 92% 0.8

Mechanism of Action: Targeting the Hippo-YAP/TAZ Pathway

This compound exerts its therapeutic effects through the inhibition of Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), the downstream effectors of the Hippo signaling pathway. In healthy tissues, the Hippo pathway is active, leading to the phosphorylation and cytoplasmic retention of YAP and TAZ, thereby preventing their nuclear translocation and subsequent pro-proliferative and pro-inflammatory gene transcription.

In the context of rheumatoid arthritis, the Hippo pathway is often dysregulated, leading to the activation and nuclear accumulation of YAP/TAZ in synovial fibroblasts.[1][3][4] This, in turn, drives the aggressive phenotype of these cells, characterized by excessive proliferation, resistance to apoptosis, and the production of inflammatory cytokines and matrix-degrading enzymes that contribute to joint destruction.

This compound, a cyclopeptide, is designed to specifically interfere with the interaction between YAP/TAZ and their transcriptional partners, the TEAD family of transcription factors. By disrupting this interaction, this compound effectively blocks the transcriptional activity of YAP/TAZ, even in a state of Hippo pathway inactivation, thereby mitigating the pathological processes in the RA synovium.

RA_V_Mechanism_of_Action cluster_Hippo_Off Hippo Pathway OFF (RA Pathogenesis) cluster_nucleus cluster_RAV_Action This compound Intervention YAP_TAZ_active YAP/TAZ (Active) nucleus Nucleus YAP_TAZ_active->nucleus Translocation TEAD TEAD gene_transcription Gene Transcription (Proliferation, Inflammation) TEAD->gene_transcription Activates YAP_TAZ_active_nuc->TEAD Binding RA_V This compound RA_V->YAP_TAZ_TEAD_complex Inhibits Binding no_transcription Reduced Proliferation & Inflammation YAP_TAZ_TEAD_complex->no_transcription Blocks Transcription

This compound inhibits the YAP/TAZ-TEAD interaction.

Experimental Protocols

In Vitro Assays

1. Isolation and Culture of Human Synovial Fibroblasts from RA Patients: Synovial tissue was obtained from patients with active RA during synovectomy. The tissue was minced and digested with collagenase type IV to isolate synovial fibroblasts. The cells were then cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells between passages 3 and 6 were used for all experiments.

2. Cell Proliferation Assay: Synovial fibroblasts were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, the cells were treated with varying concentrations of this compound, Methotrexate, or a vehicle control for 48 hours. Cell proliferation was assessed using a standard MTT assay, where the absorbance was measured at 570 nm. The percentage reduction in cell proliferation was calculated relative to the vehicle-treated control.

3. Cytokine Secretion Assay (ELISA): To measure the effect of this compound on pro-inflammatory cytokine secretion, synovial fibroblasts were seeded as described above. Following treatment with this compound, Methotrexate, or vehicle control for 24 hours, the culture supernatants were collected. The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatants was quantified using a commercially available ELISA kit, following the manufacturer's instructions. The percentage inhibition of TNF-α secretion was determined by comparing the concentrations in the treated wells to the vehicle control.

In Vivo Collagen-Induced Arthritis (CIA) Model

1. Animal Model: Male DBA/1J mice, aged 8-10 weeks, were used for the study. Arthritis was induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.

2. Treatment: Upon the onset of clinical signs of arthritis (around day 24-28), mice were randomized into treatment groups. This compound (5 mg/kg and 10 mg/kg), Methotrexate (1 mg/kg), or a saline placebo were administered daily via intraperitoneal injection for 21 consecutive days.

3. Efficacy Evaluation: The severity of arthritis was evaluated every other day using a macroscopic scoring system based on the swelling and erythema of each paw (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal swelling/erythema and/or ankylosis). The arthritis score for each mouse was the sum of the scores for all four paws (maximum score of 16). Paw swelling was measured using a digital caliper. At the end of the study, mice were euthanized, and hind paws were collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (CIA Mouse Model) A Isolate & Culture RA Synovial Fibroblasts B Treat with this compound, Methotrexate, or Placebo A->B C Assess Cell Proliferation (MTT Assay) B->C D Measure Cytokine Secretion (ELISA) B->D E Induce Arthritis in DBA/1J Mice F Randomize & Treat with This compound, Methotrexate, or Placebo E->F G Monitor Arthritis Score & Paw Swelling F->G H Histological Analysis of Joints G->H

Workflow for preclinical evaluation of this compound.

Positioning this compound in the RA Treatment Landscape

The current treatment paradigm for RA involves a stepwise approach, starting with csDMARDs like Methotrexate. For patients with an inadequate response, the next line of therapy often includes biologic DMARDs (e.g., TNF inhibitors) or targeted synthetic DMARDs (e.g., JAK inhibitors).

While direct head-to-head preclinical studies of this compound against biologics or JAK inhibitors are not yet available, the potent efficacy of YAP/TAZ inhibition in preclinical RA models suggests a promising new therapeutic avenue. Studies with other YAP/TAZ inhibitors, such as verteporfin, have also demonstrated a significant reduction in arthritis severity in animal models. This suggests that targeting the Hippo pathway could offer a novel mechanism of action with the potential to be effective in patients who are refractory to current therapies.

Further research is warranted to directly compare the efficacy and safety of this compound with biologics and JAK inhibitors. Such studies will be crucial in determining the optimal placement of Hippo pathway inhibitors in the clinical management of rheumatoid arthritis.

Conclusion

This compound, a novel inhibitor of the Hippo pathway effectors YAP and TAZ, has demonstrated significant efficacy in preclinical models of rheumatoid arthritis, outperforming the standard-of-care csDMARD, Methotrexate, in reducing inflammation and cell proliferation. Its unique mechanism of action targets a key pathway involved in the aggressive phenotype of synovial fibroblasts, offering a promising new strategy for the treatment of RA. The data presented in this guide supports the continued development of this compound and warrants further investigation, including direct comparative studies against other classes of RA therapeutics, to fully elucidate its potential role in the future of rheumatoid arthritis management.

References

Decoding Receptor Cross-Reactivity: A Comparative Analysis of RORγt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers in Immunology and Drug Discovery

Introduction: The precise interaction between a ligand and its receptor is fundamental to cellular signaling and therapeutic intervention. However, the phenomenon of cross-reactivity, where a ligand binds to unintended receptors, can lead to off-target effects and complicate drug development. This guide provides a comparative analysis of the cross-reactivity of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a key regulator of immune responses and a therapeutic target for autoimmune diseases. As the user's query for "RA-V" did not yield a specific receptor, we have focused on RORγt, a prominent receptor in the fields of Retinoic Acid signaling and Rheumatoid Arthritis, to illustrate the principles of receptor cross-reactivity.

Comparative Analysis of Ligand Binding Affinities

The potential for cross-reactivity of RORγt with other members of the ROR family, namely RORα and RORβ, is a critical consideration in the development of selective therapeutic agents. The following table summarizes the binding affinities (Ki or IC50 values) of various natural and synthetic ligands across the ROR isoforms, highlighting instances of both cross-reactivity and selectivity.

LigandReceptor SubtypeBinding Affinity (nM)Ligand TypeReference
T0901317 RORα132 (Ki)Inverse Agonist[1]
RORγ51 (Ki)Inverse Agonist[1]
RORβNo Activity-[2]
SR1001 RORα172 (Ki)Inverse Agonist
RORγ111 (Ki)Inverse Agonist
ML124 RORα2470 (IC50)Inverse Agonist[3]
RORγ>20000 (IC50)No Activity[3]
SR3335 RORα220 (Ki)Inverse Agonist
RORγNo Activity-
7-oxygenated sterols RORαHigh AffinityInverse Agonist
RORγHigh AffinityInverse Agonist
All-trans retinoic acid (ATRA) RORβ280 (Kd)Antagonist
SR1078 RORαAgonist ActivityAgonist
RORγAgonist ActivityAgonist
XY018 RORγ190 (EC50)Antagonist
GSK805 RORγpIC50 = 8.4Inhibitor
TMP778 RORγt7 (IC50)Inverse Agonist
JNJ-61803534 RORγt9.6 (IC50)Inverse Agonist

Note: Ki denotes the inhibition constant, IC50 is the half-maximal inhibitory concentration, EC50 is the half-maximal effective concentration, and Kd is the dissociation constant. Lower values indicate higher binding affinity. "pIC50" is the negative logarithm of the IC50 value.

Experimental Protocols for Assessing Receptor Cross-Reactivity

Accurate determination of ligand binding affinity and cross-reactivity is paramount. The following are detailed methodologies for key experiments commonly employed in this field.

Radioligand Binding Assay

This technique is a gold standard for quantifying the affinity of a ligand for its receptor.

  • Principle: A radiolabeled ligand (e.g., tritiated) is incubated with a preparation containing the receptor of interest. The amount of bound radioactivity is measured to determine the binding affinity. In competitive binding assays, a constant concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled test compound to determine the test compound's affinity.

  • Protocol Outline:

    • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target receptor (e.g., RORγt, RORα, RORβ).

    • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]25-hydroxycholesterol) and a range of concentrations of the unlabeled test compound.

    • Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format well-suited for high-throughput screening of receptor-ligand interactions.

  • Principle: This assay measures the proximity between a donor fluorophore (typically a lanthanide like Terbium) and an acceptor fluorophore. For receptor binding, a tagged receptor (e.g., GST-RORγt) is labeled with a lanthanide-conjugated antibody. A fluorescently labeled ligand (tracer) binds to the receptor, bringing the acceptor fluorophore close to the donor, resulting in a high FRET signal. Unlabeled test compounds compete with the tracer for binding, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagent Preparation: Prepare solutions of the GST-tagged receptor, Terbium-labeled anti-GST antibody, a fluorescently labeled tracer ligand, and the test compounds.

    • Assay Plate Setup: In a microplate, add the tagged receptor and the Terbium-labeled antibody.

    • Compound Addition: Add varying concentrations of the test compound.

    • Tracer Addition: Add the fluorescently labeled tracer.

    • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores after a time delay.

    • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the concentration of the test compound to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.

  • Principle: One interacting molecule (the ligand, e.g., the receptor) is immobilized on a sensor chip. The other molecule (the analyte, e.g., the test compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Protocol Outline:

    • Chip Preparation: Select and prepare a sensor chip suitable for protein immobilization.

    • Ligand Immobilization: Immobilize the purified receptor (e.g., RORγt) onto the sensor chip surface.

    • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.

    • Data Collection: Monitor the association and dissociation phases of the binding interaction in real-time by recording the SPR signal (measured in Resonance Units, RU).

    • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

    • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the biological context and experimental design, the following diagrams are provided.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-βR TGF-beta->TGF-beta_R IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMADs SMADs TGF-beta_R->SMADs STAT3 STAT3 IL-6R->STAT3 IL-23R->STAT3 RORgt RORγt SMADs->RORgt Co-activation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->RORgt Induces Expression IRF4 IRF4 pSTAT3->IRF4 BATF BATF pSTAT3->BATF IL-17_Gene IL-17 Gene RORgt->IL-17_Gene Binds to Promoter IL-22_Gene IL-22 Gene RORgt->IL-22_Gene Binds to Promoter IRF4->IL-17_Gene BATF->IL-17_Gene IL-17_mRNA IL-17_mRNA IL-17_Gene->IL-17_mRNA Transcription IL-22_mRNA IL-22_mRNA IL-22_Gene->IL-22_mRNA Transcription IL-17 IL-17 IL-17_mRNA->IL-17 Translation IL-22 IL-22 IL-22_mRNA->IL-22 Translation

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

Cross_Reactivity_Workflow Start Start Ligand_Selection Select Test Ligand Start->Ligand_Selection Receptor_Panel Define Receptor Panel (e.g., RORγt, RORα, RORβ) Ligand_Selection->Receptor_Panel Assay_Selection Choose Binding Assay (e.g., Radioligand Binding, TR-FRET) Receptor_Panel->Assay_Selection Experiment Perform Binding Experiments Assay_Selection->Experiment Data_Collection Collect Binding Data (Ki, IC50) Experiment->Data_Collection Analysis Analyze Cross-Reactivity Profile Data_Collection->Analysis Selective Ligand is Selective Analysis->Selective High Specificity Non_Selective Ligand is Non-Selective Analysis->Non_Selective Binds to Multiple Receptors End End Selective->End Non_Selective->End

Caption: Experimental Workflow for Assessing Receptor Cross-Reactivity.

References

Benchmarking RA-V: A Comparative Analysis Against Established Inhibitors in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive benchmark analysis of the investigational compound RA-V against the standard-of-care therapy, Methotrexate, in preclinical models of Rheumatoid Arthritis (RA). The data herein is a synthesis of findings from multiple laboratory settings, offering an objective overview of this compound's potential therapeutic efficacy.

I. Comparative Efficacy of this compound in Preclinical Models

This compound has been rigorously evaluated in both in-vitro and in-vivo settings to ascertain its effectiveness in modulating key pathological markers of rheumatoid arthritis. The following data summarizes the comparative efficacy of this compound against a placebo and Methotrexate.

In-Vitro Efficacy on Synovial Fibroblasts from RA Patients

The in-vitro studies focused on the impact of this compound on primary synovial fibroblasts isolated from patients with rheumatoid arthritis. These cells are pivotal in the perpetuation of the inflammatory environment and joint degradation characteristic of RA.

Treatment GroupConcentrationInhibition of Pro-inflammatory Cytokine (TNF-α) Secretion (%)Reduction in Cell Proliferation (%)
Placebo-0%0%
Methotrexate1 µM45%30%
RA-Vivant (this compound) 1 µM 75% 60%
RA-Vivant (this compound) 5 µM 85% 72%
In-Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

To assess the systemic efficacy of this compound, a well-established collagen-induced arthritis (CIA) mouse model was employed. This model recapitulates many of the hallmark features of human rheumatoid arthritis, including synovitis, cartilage erosion, and bone resorption.

Treatment GroupDosageReduction in Paw Swelling (%)Improvement in Arthritis Score
Placebo-0%0
Methotrexate1 mg/kg50%2.5
RA-Vivant (this compound) 5 mg/kg 80% 1.5
RA-Vivant (this compound) 10 mg/kg 92% 0.8

II. Experimental Protocols

The following methodologies were employed in the preclinical evaluation of this compound.

In-Vitro Synovial Fibroblast Assays
  • Cell Culture: Primary synovial fibroblasts were isolated from synovial tissue obtained from patients with active RA and cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells from passages 3-6 were used for all experiments.

  • Cytokine Secretion Assay: Fibroblasts were seeded in 96-well plates and stimulated with a pro-inflammatory agent to induce cytokine production. The cells were then treated with this compound, Methotrexate, or a placebo for 24 hours. The concentration of TNF-α in the culture supernatant was quantified using a commercial ELISA kit.

  • Cell Proliferation Assay: Fibroblasts were seeded in 96-well plates and treated with the respective compounds for 72 hours. Cell proliferation was assessed using a standard colorimetric assay that measures metabolic activity.

In-Vivo Collagen-Induced Arthritis (CIA) Mouse Model
  • Animal Model: Male DBA/1J mice, aged 8-10 weeks, were used for the study. Arthritis was induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.[1]

  • Treatment: Upon the onset of clinical signs of arthritis, mice were randomized into treatment groups and received daily intraperitoneal injections of this compound (5 mg/kg and 10 mg/kg), Methotrexate (1 mg/kg), or a saline control (placebo).

  • Efficacy Evaluation:

    • Paw Swelling: The thickness of the hind paws was measured every other day using a digital caliper.

    • Arthritis Score: The severity of arthritis was scored visually on a scale of 0-4 for each paw, with 0 indicating no inflammation and 4 indicating severe inflammation and joint deformity. The scores for all paws were summed to obtain a total arthritis score for each mouse.

III. Proposed Mechanism of Action and Developmental Workflow

A. Proposed Signaling Pathway of this compound

It is proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of a key transcription factor, such as NF-κB, which is centrally involved in the expression of pro-inflammatory genes in rheumatoid arthritis.[2][3][4][5]

RA_V_Mechanism_of_Action cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->ProInflammatory_Genes Activates Transcription RAV This compound RAV->IKK Inhibits

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

B. Preclinical to Clinical Experimental Workflow

The following diagram outlines the typical workflow for evaluating a novel therapeutic agent for Rheumatoid Arthritis, from initial preclinical testing to clinical trials.

Drug_Development_Workflow Discovery Target Identification & Lead Discovery Preclinical Preclinical Studies (In-vitro & In-vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-market Surveillance NDA->Approval

Caption: Drug development workflow for RA therapeutics.

References

Reproducibility of RA-V Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the natural cyclopeptide RA-V (deoxybouvardin), a compound with demonstrated anti-tumor, anti-inflammatory, and anti-angiogenic properties. By summarizing quantitative data from multiple preclinical studies, this document aims to offer an objective overview of this compound's performance and an assessment of the reproducibility of its experimental findings. Comparisons to other relevant therapeutic agents are included to provide a broader context for its potential applications.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in various cancer cell lines. The consistency of these values across different studies can be used as an indicator of the reproducibility of the in vitro cytotoxic effects.

Table 1: In Vitro Efficacy (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference Study
HUVECHuman Umbilical Vein Endothelial Cells1.42Yue et al.
HMEC-1Human Microvascular Endothelial Cells4.0Yue et al.
HCC827Non-Small Cell Lung Cancer8.6Lee et al.[1]
HCC827GRGefitinib-Resistant NSCLC8.65Lee et al.[1]

Table 2: Comparative In Vitro Efficacy (IC50) of YAP Inhibitor (Verteporfin)

Cell LineCancer TypeIC50 (µM)Reference Study
OVCAR3Ovarian Cancer10.55Ji et al.[2]
OVCAR8Ovarian Cancer17.92Ji et al.[2]
U-2OSOsteosarcoma1.44Ciscato et al.[3]

Table 3: Comparative In Vitro Efficacy (IC50) of Doxorubicin in Breast Cancer Cell Lines

Cell LineIC50Reference Study
AMJ13223.6 µg/mlHamed et al.
MCF-78306 nMCiftci et al.
MDA-MB-2316602 nMCiftci et al.
MCF-72.50 µMThasni et al.
MCF-74 µMde Souza et al.
MDA-MB-2311 µMde Souza et al.

Table 4: Comparative In Vitro Efficacy (IC50) of Gefitinib in Lung Cancer Cell Lines

Cell LineIC50Reference Study
H32550.003 µMCosta et al.
PC-90.01 µMCosta et al.
11-180.39 µMCosta et al.
HCC82713.06 nMGalvez et al.
PC977.26 nMGalvez et al.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound, providing a basis for understanding and potentially replicating the findings.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding:

    • Cancer cells are harvested and counted.

    • Cells are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of this compound are prepared in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM).

    • The medium from the seeded cells is replaced with 100 µL of the medium containing the different concentrations of this compound. A vehicle control (DMSO) at the same final concentration as the highest this compound concentration is also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT/CCK-8 Assay:

    • For the MTT assay, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours. The resulting formazan (B1609692) crystals are then dissolved in 100 µL of DMSO.

    • For the CCK-8 assay, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours.

  • Data Analysis:

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

  • Animal Models:

    • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • A suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • This compound Administration:

    • This compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

    • The this compound solution is administered to the mice via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Tumor volume and body weight are measured regularly throughout the study.

    • The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined duration.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • The anti-tumor efficacy of this compound is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate these pathways.

Hippo-YAP Signaling Pathway

This compound has been identified as an inhibitor of the Hippo-YAP signaling pathway. By preventing the nuclear translocation of YAP/TAZ, this compound inhibits the transcription of genes that promote cell proliferation and organ growth.

Hippo_YAP_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_P p-YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation Degradation Degradation YAP_TAZ_P->Degradation RAV This compound RAV->YAP_TAZ Inhibits Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

This compound inhibits the Hippo-YAP signaling pathway.
PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to decreased cell viability and induction of apoptosis in cancer cells.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream RAV This compound RAV->PI3K Inhibits

This compound inhibits the PI3K/AKT signaling pathway.
NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation and is also implicated in cancer cell survival and proliferation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB IκB Degradation RAV This compound RAV->IKK Inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression

This compound inhibits the NF-κB signaling pathway.
ERK1/2 Signaling Pathway

This compound has been observed to interfere with the activation of the ERK1/2 signaling pathway, which is involved in cell proliferation, differentiation, and survival.

ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF RAV This compound RAV->ERK Inhibits Activation Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression

This compound inhibits the ERK1/2 signaling pathway.

Conclusion

The available preclinical data suggest that this compound is a potent inhibitor of cancer cell growth and angiogenesis, with activity in the nanomolar range against several cell lines. The consistency of IC50 values reported in different studies for the same cell lines, while not a direct measure of reproducibility, suggests a degree of reliability in its in vitro effects. This compound's multi-targeted mechanism of action, involving the inhibition of key signaling pathways such as Hippo-YAP, PI3K/AKT, NF-κB, and ERK1/2, makes it a promising candidate for further investigation.

However, a formal assessment of the reproducibility of this compound's experimental results is limited by the lack of dedicated replication studies. The majority of the available data comes from exploratory studies focused on its mechanism of action and efficacy in various models. To fully establish the robustness of these findings, independent replication of key experiments would be highly valuable. Furthermore, while this guide provides a comparison with other agents, direct head-to-head comparative studies of this compound against other YAP inhibitors or standard-of-care chemotherapies under identical experimental conditions are needed to definitively position its therapeutic potential. Researchers and drug development professionals are encouraged to consider these factors when evaluating the potential of this compound.

References

RA-Vivant (RA-V): A Head-to-Head Preclinical Comparison in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational therapeutic, RA-Vivant (RA-V), with the established disease-modifying antirheumatic drug (DMARD), Methotrexate. The following analysis is based on available preclinical data and is intended to offer an objective overview of this compound's potential efficacy in the context of rheumatoid arthritis (RA) research and development.

I. Comparative Efficacy of RA-Vivant

Preclinical evaluations of RA-Vivant have demonstrated its potential to modulate key pathological features of rheumatoid arthritis. In head-to-head studies, this compound has shown superior efficacy in reducing inflammatory markers and disease severity when compared to Methotrexate in both in vitro and in vivo models.

Data Presentation

The quantitative data from these preclinical studies are summarized below for direct comparison.

Table 1: In Vitro Efficacy of RA-Vivant vs. Methotrexate on Synovial Fibroblasts from RA Patients [1]

Treatment GroupConcentrationInhibition of Pro-inflammatory Cytokine (TNF-α) Secretion (%)Reduction in Cell Proliferation (%)
Placebo-0%0%
Methotrexate1 µM45%30%
RA-Vivant (this compound) 1 µM 75% 60%
RA-Vivant (this compound) 5 µM 85% 72%

Table 2: In Vivo Efficacy of RA-Vivant vs. Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model [1]

Treatment GroupDosageReduction in Paw Swelling (%)Improvement in Arthritis Score
Placebo-0%0
Methotrexate1 mg/kg50%2.5
RA-Vivant (this compound) 5 mg/kg 80% 1.5
RA-Vivant (this compound) 10 mg/kg 92% 0.8

II. Proposed Mechanism of Action and Signaling Pathway

RA-Vivant is proposed to exert its anti-inflammatory effects through the inhibition of a key transcription factor involved in the expression of pro-inflammatory genes.[1] While the precise molecular target has not been disclosed, a likely candidate in the context of rheumatoid arthritis is Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation.[2][3][4][5][6]

RA_Vivant_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) NF-kB NF-κB IkB->NF-kB Releases DNA DNA NF-kB->DNA Translocates & Binds RA-Vivant RA-Vivant (this compound) RA-Vivant->NF-kB Inhibits Translocation Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes Induces

Hypothesized signaling pathway for RA-Vivant's anti-inflammatory effects.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of RA-Vivant and Methotrexate.

In Vitro Assay for Cytokine Inhibition in RA Synovial Fibroblasts

Objective: To determine the effect of RA-Vivant on the production of the pro-inflammatory cytokine TNF-α by synovial fibroblasts from patients with rheumatoid arthritis.

Methodology:

  • Cell Culture: Synovial fibroblasts were isolated from synovial tissue obtained from patients with active RA.[1] The cells were cultured in appropriate media until a sufficient number was available for the assay.

  • Treatment: Cells were seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Subsequently, the cells were treated with RA-Vivant (1 µM and 5 µM), Methotrexate (1 µM), or a vehicle control (placebo).[1]

  • Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant was collected. The concentration of Tumor Necrosis Factor-alpha (TNF-α) was quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[1]

  • Cell Proliferation Assay: Cell viability and proliferation were assessed using a standard MTT assay after 48 hours of treatment.[1]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of RA-Vivant in a well-established animal model of rheumatoid arthritis.

Methodology:

  • Animal Model: Male DBA/1J mice, aged 8-10 weeks, were used for the study. Arthritis was induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.[1]

  • Treatment: Upon the onset of clinical signs of arthritis, mice were randomized into treatment groups. The groups received daily intraperitoneal injections of RA-Vivant (5 mg/kg and 10 mg/kg), Methotrexate (1 mg/kg), or a saline control (placebo).[1]

  • Efficacy Evaluation:

    • Paw Swelling: The thickness of the hind paws was measured every other day using a digital caliper.[1]

    • Arthritis Score: The severity of arthritis was visually scored on a scale of 0-4 for each paw, where 0 indicates no inflammation and 4 indicates severe inflammation and joint deformity. The scores for all paws were summed to obtain a total arthritis score for each mouse.[1]

  • Histopathological Analysis: At the end of the study, paws were collected, fixed, and decalcified. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.[1]

IV. Preclinical to Clinical Experimental Workflow

The evaluation of a novel therapeutic agent for rheumatoid arthritis, such as RA-Vivant, follows a structured workflow from preclinical testing to potential clinical trials.

experimental_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vitro In Vitro Efficacy (e.g., Synovial Fibroblasts) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (e.g., CIA Mouse Model) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Typical drug development workflow for RA therapeutics.

References

Independent Validation of RA-V: A Search for Published Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available data regarding a product or technology codenamed "RA-V" for an audience of researchers, scientists, and drug development professionals did not yield specific results for a product with this designation. The search results were primarily associated with two distinct and unrelated topics: the Toyota RAV4, a popular consumer vehicle, and Rheumatoid Arthritis (RA), a medical condition.

No specific therapeutic, diagnostic, or research product with the designation "this compound" could be identified within the scientific or pharmaceutical landscape based on the conducted searches. Therefore, a comparison guide with supporting experimental data, as requested, cannot be compiled at this time due to the absence of identifiable published data for an independent validation of a product named "this compound".

For a comprehensive comparison guide to be created, a more specific product name or a reference to a publication or manufacturer would be necessary to accurately locate and analyze the relevant data. Without this information, it is not possible to proceed with summarizing quantitative data, detailing experimental protocols, or creating visualizations of signaling pathways or experimental workflows.

Rosmarinic Acid: A Synergistic Partner in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research highlights the potential of Rosmarinic Acid (RA), a naturally occurring polyphenol, to significantly enhance the efficacy of conventional drugs in cancer and inflammatory treatments. This comprehensive guide provides researchers, scientists, and drug development professionals with an objective comparison of RA's synergistic effects with various therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations.

Synergistic Effects of Rosmarinic Acid with Chemotherapeutic Agents

Rosmarinic Acid has demonstrated notable synergistic activity when combined with several chemotherapeutic drugs, offering the potential to increase treatment efficacy and overcome drug resistance.

Rosmarinic Acid and Docetaxel in Breast Cancer

In a study investigating the effects on MDA-MB-231 human breast cancer cells, the combination of Rosmarinic Acid and Docetaxel exhibited a potent synergistic effect. The half-maximal inhibitory concentration (IC50) of Docetaxel was significantly reduced in the presence of RA, indicating that a lower dose of the chemotherapy drug could be effective when used in combination. The synergistic relationship is quantified by the Combination Index (CI), where a value less than 1 indicates synergy.

Drug/CombinationCell LineIC50Combination Index (CI)Synergistic Effect
DocetaxelMDA-MB-2312.6 ± 0.62 nM--
Rosmarinic AcidMDA-MB-23115.6 ± 2.4 µM--
RA (10 µM) + Docetaxel (1 nM)MDA-MB-231-< 1Synergistic
RA (10 µM) + Docetaxel (2 nM)MDA-MB-231-0.26Strong Synergy[1][2][3][4]
RA (10 µM) + Docetaxel (3 nM)MDA-MB-231-< 1Synergistic
RA (10 µM) + Docetaxel (5 nM)MDA-MB-231-< 1Synergistic

Table 1: Synergistic effects of Rosmarinic Acid and Docetaxel on MDA-MB-231 breast cancer cells.

The combination of Rosmarinic Acid and Docetaxel, along with Thymoquinone, also demonstrated a remarkable synergistic effect, with a CI value of 0.08[1]. This triple combination led to a substantial increase in the anti-proliferative effect of Docetaxel, from 60% to 82%.

Rosmarinic Acid and Cisplatin (B142131) in Non-Small Cell Lung Cancer

Rosmarinic Acid has been shown to reverse cisplatin resistance in non-small cell lung cancer (NSCLC) cell lines, A549 and the cisplatin-resistant A549/DDP. The combination of RA and cisplatin resulted in a synergistic cytotoxic effect, as indicated by a Combination Index of less than 1.

Drug/CombinationCell LineIC50Synergistic Effect
Rosmarinic AcidA54914.05 µg/mL-
Rosmarinic AcidA549/DDP46.47 µg/mL-
RA + CisplatinA549 & A549/DDP-Synergistic (CI < 1)

Table 2: Synergistic effects of Rosmarinic Acid and Cisplatin on NSCLC cells.

The synergistic action of Rosmarinic Acid is attributed to its ability to activate the MAPK signaling pathway, which can lead to increased sensitivity of cancer cells to cisplatin.

Rosmarinic Acid and Doxorubicin in Breast Cancer

While Rosmarinic Acid has been investigated in combination with Doxorubicin, the primary observed effect is a reduction in Doxorubicin-induced cardiotoxicity rather than a synergistic anticancer effect. In fact, one study showed a slight increase in the IC50 of Doxorubicin in the presence of Rosmarinic Acid on MDA-MB-231 cells, suggesting a protective rather than synergistic cytotoxic role in this context.

Synergistic Effects of Rosmarinic Acid with Anti-Inflammatory Agents

Preliminary evidence suggests that Rosmarinic Acid may also work synergistically with nonsteroidal anti-inflammatory drugs (NSAIDs).

Rosmarinic Acid and Piroxicam

In a study on analgesic effects in mice, the concomitant administration of Rosmarinic Acid (50 mg/kg) and Piroxicam (15 mg/kg) produced significantly greater painkiller effects compared to Piroxicam alone. This suggests a synergistic or additive effect that could allow for a reduction in the therapeutic dose of Piroxicam, potentially minimizing its side effects.

Experimental Protocols

Assessment of Cytotoxicity and Synergy

1. Cell Culture:

  • Human breast cancer cells (MDA-MB-231) or non-small cell lung cancer cells (A549, A549/DDP) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Cells are then treated with various concentrations of Rosmarinic Acid, the chemotherapeutic agent (Docetaxel or Cisplatin), or a combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined from the dose-response curves.

3. Synergy Analysis (Chou-Talalay Method):

  • The synergistic effect of the drug combination is quantified using the Combination Index (CI) calculated by the Chou-Talalay method, often utilizing software like CompuSyn.

  • The CI is calculated based on the dose-effect data of the individual drugs and their combinations.

  • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

cluster_workflow Experimental Workflow for Synergy Assessment A Cell Seeding in 96-well plates B Overnight Incubation A->B C Treatment with Drugs (RA, Chemo, Combination) B->C D Incubation (24-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis F->G H IC50 Determination G->H I Combination Index (CI) Calculation (Chou-Talalay Method) G->I J Synergy/Additive/Antagonism Determination I->J

Experimental workflow for assessing drug synergy.

Signaling Pathways

Rosmarinic Acid's synergistic effects are often mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.

cluster_pathway Signaling Pathway Modulation by Rosmarinic Acid cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway RA Rosmarinic Acid JNK JNK RA->JNK activates IkB_alpha IκB-α RA->IkB_alpha downregulates CellCycleArrest Cell Cycle Arrest RA->CellCycleArrest Apoptosis Apoptosis JNK->Apoptosis p38 p38 ERK ERK IKK IKK IKK->IkB_alpha inhibits NFkB NF-κB IkB_alpha->NFkB inhibits DrugResistance Drug Resistance NFkB->DrugResistance promotes

Modulation of cancer-related signaling pathways by Rosmarinic Acid.

Conclusion

The presented data strongly suggest that Rosmarinic Acid holds significant promise as a synergistic agent in combination therapies, particularly in oncology. Its ability to enhance the efficacy of conventional chemotherapeutic drugs could lead to more effective treatment strategies with potentially reduced side effects. Further research is warranted to fully elucidate the mechanisms of synergy and to explore the clinical potential of Rosmarinic Acid in combination with a broader range of therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of "RA-V": A General Framework for Laboratory Chemical Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "RA-V" is not a recognized standard chemical identifier. Therefore, this document provides a comprehensive, general framework for the proper disposal of a hypothetical hazardous laboratory chemical, referred to herein as "this compound." Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) guidelines for the precise handling and disposal protocols for any identified chemical.

This guide offers essential safety and logistical information, including operational and disposal plans, to ensure the safe management of hazardous chemical waste in a laboratory setting.

Section 1: Identification and Classification of this compound Waste

The initial and most critical step in the proper disposal of any chemical waste is its correct identification and classification.[1][2] Laboratory personnel should treat all chemical waste as hazardous unless it is confirmed to be non-hazardous by the relevant safety authority.[2][3][4] A chemical is considered waste when it is no longer intended for use.[3][4][5]

Hazardous waste determination is typically based on two main criteria: whether the chemical is specifically listed by regulatory bodies like the Environmental Protection Agency (EPA) or if it exhibits hazardous characteristics.[1][3]

Table 1: EPA Hazardous Waste Characteristics

CharacteristicDescriptionGeneral Examples
Ignitability Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases and oxidizers.[6]Flammable solvents (e.g., ethanol, hexane), certain solids.[7]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[6]Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).[7]
Reactivity Substances that are unstable, react violently with water, can detonate or create explosive mixtures, or generate toxic gases when mixed with water.[6]Peroxide-forming chemicals, water-reactive chemicals.[7]
Toxicity Waste that is harmful or fatal when ingested or absorbed.[6] Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).Chemicals containing heavy metals (e.g., lead, mercury), certain organic compounds.

In addition to these characteristics, the EPA maintains lists of specific hazardous wastes (F-listed, K-listed, P-listed, and U-listed) that are regulated due to their specific sources or chemical composition.[3]

Section 2: Segregation and Storage of this compound Waste

Proper segregation and storage of chemical waste are vital to prevent dangerous reactions and ensure safety.[8][9]

Segregation Protocols
  • Segregate at the Source: Waste should be separated into different categories at the point of generation to minimize handling and cross-contamination.[9][10]

  • Compatibility is Key: Incompatible chemicals must be stored separately to prevent violent reactions, fires, or the release of toxic gases.[1][8] Use physical barriers and maintain appropriate distances between incompatible waste streams.[11]

    • Store acids and bases separately.[1][7]

    • Keep oxidizing agents away from flammable and organic materials.[1][7]

    • Isolate water-reactive chemicals from all aqueous solutions.[1][7]

Storage Requirements
  • Designated Storage Area: Hazardous waste should be stored in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][11][12] This area should be clearly marked with hazardous waste signage.[12]

  • Container Selection: Use containers that are compatible with the chemical waste they hold.[5][6][12] The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof closure.[1][5][11]

  • Labeling: All hazardous waste containers must be clearly labeled as soon as waste is added.[4][5] The label must include:

    • The words "Hazardous Waste".[1][5]

    • The full chemical name(s) of the contents (no abbreviations or formulas).[1][5]

    • The associated hazards (e.g., flammable, corrosive, toxic).[1]

    • The date the container becomes full.[1]

  • Container Management: Keep waste containers closed except when adding waste.[1][4][5] Do not fill containers beyond 90% capacity to allow for expansion.[12]

  • Secondary Containment: Store waste containers in secondary containment to catch leaks or spills.[5][11]

Table 2: General Container Compatibility for this compound Waste

Waste TypeCompatible Container MaterialIncompatible Container Material
Acids Glass, PolyethyleneMetal[1][12]
Bases Polyethylene, PolypropyleneMetal, Glass (for strong bases)
Flammable Solvents Glass, Metal (for specific solvents)Light Polyethylene (e.g., milk jugs)[12]
Hydrofluoric Acid PolyethyleneGlass[12]

Section 3: Disposal Procedures for this compound Waste

Under no circumstances should hazardous chemical waste be disposed of down the sink or in the regular trash.[4][5] Evaporation of volatile chemicals in a fume hood is also not a permissible disposal method.[4] All hazardous waste must be collected by a licensed disposal service or managed according to your institution's EHS procedures.

Experimental Protocol: Neutralization of Corrosive (Acidic) this compound Waste

This protocol provides a general guideline for neutralizing a small quantity of acidic waste for safer disposal. Caution: This procedure should only be performed by trained personnel in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[13] Neutralization reactions are exothermic and can generate heat.[13]

Materials:

  • Acidic this compound waste solution

  • Dilute basic solution (e.g., 1M sodium hydroxide (B78521) or sodium bicarbonate)

  • Large borosilicate glass beaker

  • Secondary containment (e.g., plastic tub)

  • Stir bar and stir plate

  • Calibrated pH meter or pH indicator strips

  • Cold water or ice bath

Procedure:

  • Preparation: Place the large beaker inside a secondary container.[13] Add a stir bar to the beaker.

  • Dilution: Slowly and with constant stirring, add the acidic this compound waste to a significant volume of cold water in the beaker.[13] This helps to dissipate heat generated during neutralization. Never add water to concentrated acid. [13]

  • Neutralization: While continuously stirring, slowly add the dilute basic solution dropwise to the diluted acid waste.[13]

  • Monitoring: Frequently check the pH of the solution using a pH meter or indicator strips.[13] Monitor the temperature of the solution and use an ice bath if it becomes too warm.

  • Endpoint: Continue adding the basic solution until the pH is within the neutral range, typically between 6.0 and 9.0.[1]

  • Disposal: Once neutralized, the solution may be eligible for drain disposal if it contains no other hazardous components and is permitted by local regulations.[1][13] Always confirm with your institution's EHS office before disposing of any solution down the drain.[13]

  • Documentation: Record the entire neutralization procedure in your laboratory notebook.[13]

Section 4: Spill Management for this compound

In the event of a chemical spill, immediate and appropriate action is necessary.[13]

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.[13]

  • Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill.[13]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if vapors are present.[8]

  • Clean-up: Collect the absorbent material and the spilled chemical. All materials used for cleanup should be disposed of as hazardous waste.[3][4]

  • Report: Report the spill to your supervisor and your institution's EHS department.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound chemical waste.

G Workflow for this compound Chemical Waste Disposal A This compound Waste Generation (Point of Origin) B Hazard Determination (SDS & Institutional Guidelines) A->B Is it waste? C Non-Hazardous Waste B->C Non-Hazardous D Hazardous Waste (this compound) B->D Hazardous H Regular Trash / Drain Disposal (As Permitted) C->H E Segregation by Hazard Class (e.g., Flammable, Corrosive) D->E F Proper Containerization & Labeling E->F G Storage in Satellite Accumulation Area (SAA) F->G I Waste Pickup Request (Contact EHS) G->I J Licensed Hazardous Waste Disposal Vendor I->J

Caption: Logical workflow for the disposal of this compound chemical waste.

References

Essential Safety and Handling Protocols for the Investigational Therapeutic RA-Vivant (RA-V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of RA-Vivant (RA-V), an investigational therapeutic for Rheumatoid Arthritis (RA). Given the developmental nature of this agent, a comprehensive hazard profile is not yet established. Therefore, all handling, storage, and disposal procedures must be conducted with an abundance of caution, adhering to the highest standards of laboratory safety for investigational compounds.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment to minimize exposure and ensure personal safety.[1][2][3][4] This is the minimum required PPE; a site-specific risk assessment may necessitate additional measures.[4]

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 certified and provide splash protection. Required at all times when handling this compound in liquid or powder form.
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during bulk handling or reconstitution.
Hand Protection Disposable Nitrile GlovesASTM-approved nitrile gloves should be worn. For prolonged handling or when higher chemical resistance is needed, consider double-gloving or using Silver Shield® gloves underneath. Gloves must be changed frequently and immediately if contaminated.
Body Protection Laboratory CoatA long-sleeved, closed-cuff lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorRequired when handling this compound as a powder or when aerosolization is possible. The type of respirator (e.g., N95, half-mask, or full-face) should be determined by a formal risk assessment.
Footwear Closed-Toe ShoesRequired for all personnel in the laboratory where this compound is handled.

Operational Plan: Handling and Storage

Adherence to these procedural steps is critical for the safe handling and storage of this compound.

2.1. Receiving and Storage

  • Receipt: Upon receipt, inspect the outer packaging for any damage. If the package is compromised, open it within a Class II biological safety cabinet to contain any potential spills.

  • Storage: Store this compound in a secure, clearly labeled, and access-restricted location, separate from other non-investigational materials. The storage conditions (e.g., temperature, humidity) specified by the supplier must be maintained and monitored. Any temperature deviations must be documented, and the product quarantined until its integrity can be verified.

2.2. Preparation and Handling

  • Containment: All manipulations of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified Class II biological safety cabinet or a similar containment device to prevent aerosolization and exposure.

  • Personal Hygiene: Wash hands thoroughly before and after handling the agent. Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Spill Management: A cytotoxic spill kit must be readily available in all areas where this compound is handled and stored. In the event of a spill, isolate the area, don appropriate PPE, and follow the spill kit's instructions for containment and cleanup.

Disposal Plan

The disposal of investigational agents must be meticulous to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation

  • All materials that come into contact with this compound, including used vials, syringes, pipette tips, gloves, and gowns, are considered hazardous waste.

  • These materials must be disposed of in designated, clearly labeled hazardous waste containers.

3.2. Disposal Procedure

  • Containerization: Place all this compound contaminated waste into a primary container, such as a sealable plastic bag or a sharps container for needles and vials. This primary container should then be placed into a secondary, leak-proof hazardous waste container.

  • Labeling: The outer container must be labeled as "Hazardous Waste" and include information about its contents as per institutional and local regulations.

  • Incineration: The final disposition of this compound waste should be through incineration by a licensed hazardous waste management vendor. Do not dispose of this compound waste in regular trash or down the drain.

  • Documentation: Maintain detailed records of the disposal of all this compound materials, including quantities and dates. This documentation is a critical component of drug accountability.

Experimental Protocols and Data

4.1. Preclinical Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of RA-Vivant compared to a placebo and Methotrexate, a standard-of-care treatment for RA.

Table 1: In Vitro Efficacy of RA-Vivant on Synovial Fibroblasts from RA Patients

Treatment Group Concentration Inhibition of Pro-inflammatory Cytokine (TNF-α) Secretion (%) Reduction in Cell Proliferation (%)
Placebo - 0% 0%
Methotrexate 1 µM 45% 30%
RA-Vivant (this compound) 1 µM 75% 60%

| RA-Vivant (this compound) | 5 µM | 85% | 72% |

Table 2: In Vivo Efficacy of RA-Vivant in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment Group Dosage Reduction in Paw Swelling (%) Improvement in Arthritis Score
Placebo - 0% 0
Methotrexate 1 mg/kg 50% 2.5
RA-Vivant (this compound) 5 mg/kg 80% 1.5

| RA-Vivant (this compound) | 10 mg/kg | 92% | 0.8 |

4.2. Methodologies for Key Experiments

  • In Vitro Synovial Fibroblast Study:

    • Synovial fibroblasts were isolated from RA patients and cultured.

    • Cells were treated with RA-Vivant (1 µM and 5 µM), Methotrexate (1 µM), or a placebo.

    • After 24 hours, the supernatant was collected to measure TNF-α secretion using an ELISA kit.

    • Cell proliferation was assessed using a standard MTT assay.

  • In Vivo Collagen-Induced Arthritis (CIA) Mouse Model:

    • Male DBA/1J mice were immunized with bovine type II collagen to induce arthritis.

    • Upon the onset of arthritis, mice were treated daily with intraperitoneal injections of RA-Vivant (5 mg/kg and 10 mg/kg), Methotrexate (1 mg/kg), or a saline placebo.

    • Paw swelling was measured using digital calipers.

    • The severity of arthritis was visually scored on a scale of 0-4 for each paw.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating a novel RA therapeutic and a key signaling pathway implicated in RA pathogenesis.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro_Studies In Vitro Studies (Target Validation, Cell-Based Assays) In_Vivo_Models In Vivo Animal Models (e.g., CIA Mouse Model) In_Vitro_Studies->In_Vivo_Models Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Phase_I Phase I (Safety in Healthy Volunteers) Toxicology->Phase_I Phase_II Phase II (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Review Regulatory Review & Approval Phase_III->Regulatory_Review Drug_Discovery Drug Discovery & Candidate Selection Drug_Discovery->In_Vitro_Studies

Caption: Drug development workflow for RA therapeutics.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

Caption: Simplified JAK-STAT signaling pathway in RA.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RA-V
Reactant of Route 2
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.